4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
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Properties
IUPAC Name |
4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLCKCXJUXCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424488 | |
| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92503-61-2 | |
| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes associated biological pathways to support research and development efforts.
Core Physicochemical Properties
The physicochemical properties of this compound and its parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below has been compiled from various chemical databases and literature sources.
Quantitative Data Summary
For comparative purposes, data for the parent compound and the structurally related drug, Ticlopidine (5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine), are also included where available.
| Property | This compound | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Ticlopidine |
| Molecular Formula | C₈H₁₁NS | C₇H₉NS | C₁₄H₁₄ClNS |
| Molecular Weight ( g/mol ) | 153.24 | 139.22[1] | 263.79 |
| Melting Point (°C) | Not available | 104-106 | ~190 (as HCl salt)[2] |
| Boiling Point (°C) | 124 @ 0.1 mmHg | 75 @ 0.5 mmHg | Not available |
| Density (g/cm³) | 1.08 | Not available | Not available |
| Flash Point (°C) | 103.1 | Not available | Not available |
| pKa | Not available | 9.36 (Predicted)[3] | 7.64 (Experimental)[2] |
| logP (XLogP3) | 2.28 | Not available | 2.9 (Calculated) |
| Solubility | Not available | Not available | Soluble in water and methanol; sparingly soluble in methylene chloride and ethanol; slightly soluble in acetone.[4][5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to the characterization of this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity. A common method for its determination is the capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically sharp (within 1-2 °C).
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property. The micro-boiling point determination using a capillary tube is a suitable method when only small amounts of the substance are available.
Apparatus:
-
Thiele tube or other suitable heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a Thiele tube or an oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method for this purpose.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve.
-
The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point on the titration curve.
Solubility Determination
The solubility of a compound in a particular solvent is a critical parameter in drug development. The shake-flask method is a common technique for determining equilibrium solubility.
Apparatus:
-
Shake-flask or vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated in a constant temperature environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.
-
The solubility is expressed in units such as mg/mL or mol/L.
LogP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (typically octan-1-ol) to its concentration in a polar solvent (typically water) at equilibrium.
Apparatus:
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Octan-1-ol and water (mutually saturated)
Procedure:
-
Octan-1-ol and water are shaken together and allowed to separate to ensure mutual saturation.
-
A known amount of the compound is dissolved in one of the phases.
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken for a period to allow for partitioning equilibrium to be established.
-
The two phases are separated, by centrifugation if necessary.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for a more rapid estimation of logP.
Apparatus:
-
HPLC system with a C18 column
-
A series of standard compounds with known logP values
Procedure:
-
The retention times of a series of standard compounds with known logP values are determined under isocratic conditions using a mobile phase of methanol/water or acetonitrile/water.
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known logP values of the standards. The capacity factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.
-
The retention time of the unknown compound is measured under the same chromatographic conditions.
-
The log k' of the unknown compound is calculated.
-
The logP of the unknown compound is then determined from the calibration curve.
Mandatory Visualizations
Mechanism of Action: P2Y12 Receptor Antagonism
Thienopyridines, the class of compounds to which this compound belongs, are known to act as antagonists of the P2Y12 receptor, a key receptor in platelet activation. The following diagram illustrates the signaling pathway and the inhibitory effect of thienopyridines.
Experimental Workflow: Shake-Flask LogP Determination
The following diagram outlines the logical steps involved in the experimental determination of the octanol-water partition coefficient (LogP) using the classical shake-flask method.
References
- 1. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ticlopidine [drugfuture.com]
- 3. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS#: 54903-50-3 [m.chemicalbook.com]
- 4. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule in public literature, this guide outlines a systematic approach to its characterization based on established synthetic routes for related compounds and general principles of spectroscopic analysis. The document details a plausible synthetic pathway and presents expected spectroscopic data (NMR, MS, and IR) derived from the analysis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold and related substituted analogs. Furthermore, it explores the potential biological significance of this class of compounds, providing a basis for further investigation in drug discovery and development.
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for several therapeutic agents. The introduction of a methyl group at the 4-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. A thorough structural elucidation is paramount for confirming the identity and purity of the synthesized molecule, which is a critical step in the drug development process.
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of the parent scaffold and its derivatives. A common approach involves the Pictet-Spengler reaction.
Experimental Protocol: Modified Pictet-Spengler Reaction
This protocol is a hypothetical adaptation for the synthesis of the title compound.
Materials:
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2-(Thiophen-2-yl)ethanamine
-
Acetaldehyde
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Anhydrous solvent (e.g., Dichloromethane, Toluene)
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Acid catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid)
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Reducing agent (e.g., Sodium borohydride, if isolating the intermediate imine)
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Standard work-up and purification reagents (e.g., Sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of 2-(Thiophen-2-yl)ethanamine in an anhydrous solvent, add acetaldehyde.
-
The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
-
An acid catalyst is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel to afford pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its parent structure and related analogs.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| CAS Number | 92503-61-2[1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | H-2 |
| ~6.85 | d | 1H | H-3 |
| ~4.20 | q | 1H | H-4 |
| ~3.80 | m | 2H | H-7 |
| ~3.00 | m | 2H | H-6 |
| ~2.50 (broad s) | s | 1H | NH |
| ~1.50 | d | 3H | 4-CH₃ |
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.0 | C-3a |
| ~130.0 | C-7a |
| ~125.0 | C-2 |
| ~122.0 | C-3 |
| ~50.0 | C-4 |
| ~45.0 | C-7 |
| ~25.0 | C-6 |
| ~20.0 | 4-CH₃ |
Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Interpretation |
| 153 | [M]⁺ (Molecular ion) |
| 138 | [M - CH₃]⁺ |
| 124 | [M - C₂H₅]⁺ |
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~3300 (broad) | N-H stretching |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600, ~1450 | C=C stretching (thiophene) |
| ~1200 | C-N stretching |
| ~700 | C-S stretching |
Potential Biological Activity and Signaling Pathways
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been reported to exhibit a wide range of biological activities, including antiplatelet, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of a methyl group at the 4-position may modulate these activities.
While specific signaling pathways for this compound have not been elucidated, based on the activities of related compounds, potential targets could include receptors and enzymes involved in inflammatory and thrombotic pathways. Further research is required to determine the precise mechanism of action.
Diagram of a Hypothetical Signaling Pathway Investigation Workflow:
Caption: Workflow for investigating the signaling pathway of a novel compound.
Conclusion
This technical guide provides a foundational framework for the structural elucidation of this compound. While direct experimental data remains scarce, the proposed synthetic route and predicted spectroscopic data offer a robust starting point for researchers. The potential for diverse biological activities underscores the importance of further investigation into this compound and its analogs for the development of new therapeutic agents. Future work should focus on the synthesis and comprehensive spectroscopic characterization of this molecule to validate the predicted data and to explore its biological and pharmacological properties in detail.
References
Spectroscopic and Synthetic Profile of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific derivative, this document presents a detailed synthesis protocol based on established methods for analogous structures and compiles representative spectroscopic data from the parent compound and closely related derivatives to offer a predictive characterization.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₈H₁₁NS Molecular Weight: 153.25 g/mol Structure:
Structure of this compound
Synthesis Protocol: Modified Pictet-Spengler Reaction
The synthesis of 4-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines can be efficiently achieved through a modified Pictet-Spengler reaction. This method involves the condensation of 2-(2-thienyl)ethylamine with an appropriate carbonyl compound, followed by cyclization. For the synthesis of the 4-methyl derivative, acetaldehyde would be the required carbonyl compound.
Experimental Workflow:
Modified Pictet-Spengler Synthesis Workflow
Detailed Methodology:
-
Imine Formation: In a reaction vessel, 2-(2-thienyl)ethylamine (1.2 molar equivalents) and acetaldehyde (1.0 molar equivalent) are condensed at 80°C in the presence of titanium(IV) tetraisopropoxide (1.8 molar equivalents) for 3 hours. This step leads to the in situ formation of the corresponding imine.
-
Formylation: The reaction mixture containing the imine is then treated with acetic-formic anhydride (100 molar equivalents) at 70°C for 2 hours to generate the formyliminium ion.
-
Cyclization: After cooling the solution to 0°C, a large excess of trifluoroacetic acid (TFA) (100 molar equivalents) is added. The reaction mixture is then heated to 70°C to induce cyclization, yielding N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1]
-
Deformylation: The resulting N-formyl product can be deformylated using standard hydrolytic conditions (e.g., acid or base catalysis) to yield the final product, this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~1.3-1.5 | Doublet | 3H | -CH₃ at C4 | |
| ~2.8-3.0 | Multiplet | 2H | -CH₂- at C6 | |
| ~3.2-3.4 | Multiplet | 2H | -CH₂- at C7 | |
| ~4.0-4.2 | Quartet | 1H | -CH- at C4 | |
| ~6.8-7.0 | Doublet | 1H | Thiophene H | |
| ~7.1-7.3 | Doublet | 1H | Thiophene H | |
| Variable | Broad Singlet | 1H | N-H | May be exchangeable with D₂O |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~20-25 | -CH₃ at C4 | |
| ~25-30 | C6 | |
| ~45-50 | C7 | |
| ~50-55 | C4 | Based on data for a similar N-formyl derivative showing a C4 signal around 52-58 ppm[1] |
| ~122-125 | Thiophene CH | |
| ~125-128 | Thiophene CH | |
| ~130-135 | Quaternary Thiophene C | |
| ~135-140 | Quaternary Thiophene C |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H Stretch |
| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~3050-3150 | Weak-Medium | C-H Stretch (Aromatic - Thiophene) |
| ~1500-1600 | Medium | C=C Stretch (Thiophene) |
| ~1400-1450 | Medium | C-H Bend (Aliphatic) |
| ~1250-1350 | Medium | C-N Stretch |
| ~600-900 | Strong | C-S Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 153 | High | [M]⁺ (Molecular Ion) |
| 138 | Medium-High | [M - CH₃]⁺ |
| 110 | Medium | Loss of C₂H₅N from the pyridine ring |
| 97 | High | Thiophene fragment |
Applications and Future Directions
Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have been investigated for a range of biological activities. The parent structure and its analogs are known to be key intermediates in the synthesis of important pharmaceutical agents. For instance, they are precursors to antiplatelet drugs. Further research into specific derivatives like the 4-methyl analog could uncover novel pharmacological properties or lead to the development of more potent and selective therapeutic agents.
Conclusion
This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. The detailed synthetic protocol, based on the efficient modified Pictet-Spengler reaction, offers a clear pathway for its preparation. While direct experimental spectroscopic data remains to be published, the compiled predictive data serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. Further empirical studies are warranted to fully elucidate the precise spectroscopic and biological profile of this compound.
References
In-Depth Technical Guide: Synthesis and Characterization of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This molecule belongs to the tetrahydrothieno[3,2-c]pyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active agents. This document details a probable synthetic pathway, outlines key characterization methodologies, and presents the expected analytical data in a structured format.
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a key structural component in a range of pharmacologically active compounds, including antiplatelet agents and potential fungicides.[1][2] The introduction of a methyl group at the 4-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. Understanding the precise synthesis and detailed characterization of this compound is therefore crucial for the exploration of its therapeutic potential and the development of novel derivatives.
Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system have been investigated for various biological activities, including their role as inhibitors of phenylethanolamine N-methyltransferase (hPNMT) and as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4]
Synthesis
A robust and versatile method for the synthesis of 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines is the modified Pictet-Spengler reaction.[3] This approach allows for the introduction of various substituents at the C-4 position through the selection of an appropriate aldehyde or ketone. For the synthesis of the title compound, 2-(2-thienyl)ethylamine is reacted with acetaldehyde.
The proposed synthetic workflow is depicted below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Modified Pictet-Spengler Reaction
This protocol is adapted from a general procedure for the synthesis of 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines.[3]
-
Imine Formation: In a reaction vessel, 2-(2-thienyl)ethylamine (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane. Acetaldehyde (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the intermediate imine.
-
Cyclization: Once imine formation is complete, the reaction mixture is cooled to 0°C. A strong acid catalyst, such as trifluoroacetic acid (TFA), is added dropwise. The reaction is then allowed to warm to room temperature and stirred until the cyclization is complete, as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methyl group at the 4-position (likely a doublet), the proton at the 4-position (a quartet), and the methylene protons of the tetrahydro-pyridine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring, the methyl group, the methine carbon at the 4-position, and the methylene carbons of the tetrahydro-pyridine ring. |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₈H₁₁NS, MW: 153.25 g/mol ). |
| IR Spec. | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the thiophene ring, and C-N and C-S bond vibrations. |
Note: Specific chemical shifts and fragmentation patterns are not yet publicly available for this specific derivative and would need to be determined experimentally.
Logical Relationships in Drug Discovery
The development of novel therapeutic agents often follows a structured workflow, from initial synthesis to biological evaluation. The journey of a compound like this compound within a drug discovery program can be visualized as follows:
Caption: A simplified workflow for drug discovery and development.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the broader class of tetrahydrothienopyridines has shown activity as NMDA receptor antagonists.[3] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
A simplified representation of the NMDA receptor signaling pathway is shown below:
Caption: Hypothesized antagonism of the NMDA receptor signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined modified Pictet-Spengler reaction offers a viable route to this compound. While detailed experimental characterization data is pending public disclosure, the expected spectroscopic signatures have been outlined. The potential of this compound class as NMDA receptor antagonists highlights the importance of further investigation into its specific biological activities and therapeutic applications. This guide serves as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related heterocyclic compounds.
References
- 1. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold | MDPI [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Profile of the Tetrahydrothieno[3,2-c]pyridine Core, with Ticlopidine as a Case Study
Disclaimer: Publicly available stability and degradation data for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could not be located. This guide utilizes Ticlopidine Hydrochloride , a well-researched pharmaceutical compound sharing the same 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, as a surrogate to provide a representative stability and degradation profile. The insights herein are intended to inform researchers on the potential behavior of this heterocyclic system under various stress conditions.
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a key structural component in several pharmacologically active agents, most notably in antiplatelet drugs.[1] Understanding the intrinsic stability of this core structure is paramount for the development of safe, effective, and robust drug products. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][3][4]
This technical guide provides a comprehensive overview of the stability and degradation profile of the tetrahydrothieno[3,2-c]pyridine core, using Ticlopidine Hydrochloride as a model compound. It details the outcomes of forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it outlines the experimental protocols for conducting such studies and presents validated analytical methodologies for the separation and quantification of the parent compound and its degradation products.
Summary of Forced Degradation Studies on Ticlopidine Hydrochloride
Forced degradation studies on Ticlopidine Hydrochloride have demonstrated its susceptibility to degradation under oxidative, alkaline, and photolytic conditions. The compound shows slight degradation under acidic conditions and is relatively stable to thermal stress.[2][5]
A summary of the quantitative results from these stress studies is presented in Table 1.
Table 1: Summary of Ticlopidine Hydrochloride Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Observed Degradation (%) | Reference |
| Oxidative | Not Specified | Not Specified | 7.0% - 8.0% | [2] |
| Alkaline Hydrolysis | Not Specified | Not Specified | 5.0% - 6.0% | [2][5] |
| Photolytic | UV Light | 72 hours | 4.0% - 5.0% | [2][3] |
| Acidic Hydrolysis | Not Specified | Not Specified | Slight Degradation | [2][5] |
| Thermal | 80 °C (Solid State) | 72 hours | Stable | [2][5] |
| Neutral Hydrolysis | Not Specified | Not Specified | No Degradation Products | [6] |
Experimental Protocols
The following sections detail the methodologies for conducting forced degradation studies on compounds containing the tetrahydrothieno[3,2-c]pyridine core, based on published protocols for Ticlopidine Hydrochloride.
General Sample Preparation
For forced degradation studies, a stock solution of the drug substance is typically prepared at a concentration of about 1 mg/mL.[7][8] For studies involving drug products, a quantity of powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for instance 250 mg, is used to prepare the stress samples.[2]
Hydrolytic Degradation
-
Acidic Condition: A solution of the compound is prepared in 0.1 N HCl. The mixture is then refluxed, for example, at 60°C for 30 minutes.[8] If no significant degradation is observed, more strenuous conditions such as increasing the acid concentration or temperature may be applied.[8]
-
Alkaline Condition: A solution of the compound is prepared in 0.1 N NaOH. The mixture is refluxed, for instance, at 60°C for 30 minutes.[8] Similar to acid hydrolysis, conditions can be made more stringent if necessary.
-
Neutral Condition: The compound is dissolved in water and refluxed under similar conditions to the acidic and alkaline studies.
Oxidative Degradation
-
A solution of the compound is treated with an oxidizing agent. Hydrogen peroxide is commonly used for this purpose.[8]
-
The reaction is typically carried out at room temperature for a specified period. If no degradation occurs, the temperature can be elevated to 50-60°C.[7]
Thermal Degradation
-
The solid drug substance or drug product is exposed to dry heat in a temperature-controlled oven.
-
A common condition for thermal stress testing is 80°C for 72 hours.[2]
Photolytic Degradation
-
The drug substance or drug product (in a solid or solution state) is exposed to a light source that provides a combination of UV and visible light, as recommended by ICH Q1B guidelines.[7]
-
The exposure duration is typically set, for example, at 72 hours.[3]
Following exposure to the stress conditions, the solutions are cooled to room temperature, neutralized if necessary, and diluted with the mobile phase to a suitable concentration (e.g., 250 µg/mL) for analysis.[2]
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.
Table 2: Example of a Validated UPLC Method for Ticlopidine Hydrochloride
| Parameter | Specification | Reference |
| Column | Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm) | [2] |
| Mobile Phase | Methanol : 0.01 M Ammonium Acetate Buffer (pH 5.0) (80:20, v/v) | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Detection Wavelength | 235 nm (Photo-Diode Array Detector) | [2] |
| Injection Volume | 4.0 µL | [2] |
| Linearity Range | 62.5 - 375 µg/mL | [2] |
| Correlation Coefficient | 0.9999 | [2] |
Visualized Workflows and Pathways
The following diagrams illustrate a typical workflow for forced degradation studies and the metabolic activation pathway relevant to thienopyridine compounds like Ticlopidine.
Caption: A general workflow for conducting forced degradation studies.
Ticlopidine is a prodrug, meaning it requires metabolic activation in the body to exert its therapeutic effect.[9][10] This activation occurs primarily in the liver and is a critical pathway to consider for thienopyridine compounds.
Caption: Metabolic activation of the prodrug Ticlopidine in the liver.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable absence of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document provides a framework for approaching the solubility assessment of this compound. It includes a general discussion of the anticipated solubility based on structurally related compounds, a standardized experimental protocol for determining solubility, and a detailed examination of the pharmacological context of thienopyridine derivatives, including a visualization of the P2Y12 signaling pathway, which is a common target for this class of compounds.
Introduction
This compound is a derivative of the thienopyridine core structure. Thienopyridines are a significant class of heterocyclic compounds in pharmaceutical sciences, forming the backbone of several marketed antiplatelet drugs. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. A thorough understanding of a compound's solubility in different organic solvents is paramount for its development as a potential therapeutic agent, impacting everything from reaction kinetics during synthesis to the choice of vehicles for in vivo studies.
This guide aims to provide a comprehensive resource for researchers working with this compound, acknowledging the current limitations in available data and offering practical methodologies for its determination.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in organic solvents. The available information primarily focuses on the synthesis and biological activity of the parent compound and its derivatives.
However, qualitative solubility information for a structurally related compound, Ticlopidine (5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine), is available. Ticlopidine is reported to be soluble in water and methanol, and somewhat soluble in methylene chloride, ethanol, and acetone.[1] This suggests that this compound may exhibit similar solubility characteristics, likely being soluble in polar protic and aprotic organic solvents.
Given the lack of specific data, experimental determination of the solubility of this compound in a range of relevant organic solvents is essential for any research and development program. A standardized protocol for this purpose is provided in the following section.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents (Based on Analogue Data)
| Solvent Class | Solvent Examples | Anticipated Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Chlorinated Solvents | Dichloromethane | Somewhat Soluble |
| Ketones | Acetone | Somewhat Soluble |
| Ethers | Tetrahydrofuran | Likely Soluble |
| Apolar Solvents | Hexane, Toluene | Likely Poorly Soluble |
Note: This table is predictive and requires experimental verification.
Experimental Protocol for Solubility Determination
The following is a generalized protocol based on the isothermal shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, acetonitrile, ethyl acetate, toluene, hexane) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
3.3. Experimental Workflow Diagram
Pharmacological Context: Thienopyridines as P2Y12 Inhibitors
Many thienopyridine derivatives are known to act as antiplatelet agents by targeting the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[2][3][4][5][6] Clopidogrel, a well-known drug, is a thienopyridine prodrug that requires metabolic activation in the liver to its active thiol metabolite.[2][4][7] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting its function for the lifespan of the platelet.[2][4]
4.1. The P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation. The active metabolite of thienopyridine drugs physically blocks this interaction.
The key steps in this pathway are:
-
ADP Release: ADP is released from dense granules of activated platelets.
-
P2Y12 Receptor Activation: ADP binds to the P2Y12 receptor on the surface of other platelets.
-
Gαi Signaling: The activated P2Y12 receptor signals through the inhibitory G protein, Gαi.
-
Adenylyl Cyclase Inhibition: Gαi inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
GPIIb/IIIa Receptor Activation: The reduction in cAMP levels ultimately leads to the activation of the glycoprotein IIb/IIIa receptor.
-
Platelet Aggregation: The activated GPIIb/IIIa receptor binds to fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation.
Thienopyridine active metabolites prevent the initial step of ADP binding to the P2Y12 receptor, thereby halting the entire downstream signaling cascade.
4.2. P2Y12 Inhibition Signaling Pathway Diagram
Conclusion
While there is a clear need for experimentally determined quantitative solubility data for this compound in a variety of organic solvents, this guide provides a foundational understanding for researchers. By leveraging qualitative information from structurally similar compounds and employing standardized experimental protocols, the necessary physicochemical parameters can be established. Furthermore, understanding the pharmacological context of the broader thienopyridine class, particularly their role as P2Y12 inhibitors, is crucial for guiding drug discovery and development efforts. The information and methodologies presented herein are intended to facilitate the progression of research involving this and related compounds.
References
- 1. Ticlopidine - Wikipedia [en.wikipedia.org]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 5. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
Theoretical and Computational Insights into 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. The methylated analogue, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiplatelet, anticancer, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the structure-activity relationships (SAR), predicting molecular properties, and guiding the rational design of novel drugs based on this scaffold.
Theoretical and Computational Approaches
A variety of computational methods have been employed to investigate the properties of this compound and its derivatives. These studies provide valuable insights into the molecule's behavior at the atomic level, which is often difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For thienopyridine derivatives, DFT calculations have been utilized to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. These calculations are crucial for understanding the molecule's reactivity and its potential interaction with biological targets.
One study on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a derivative of the core structure) employed DFT to analyze its physicochemical properties and pharmacokinetic profile.[1]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein. Studies on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have used molecular docking to investigate their binding modes with various protein targets, such as the Adenosine A1 receptor and human Phenylethanolamine N-Methyltransferase (hPNMT).[1][2] These studies help in understanding the key interactions responsible for the observed biological activity and in designing more potent inhibitors.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and interactions of a ligand within a protein's binding site over time. A 50 ns molecular dynamics simulation was performed on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate docked with the Adenosine A1 receptor to validate the docking results and assess the stability of the complex.[1]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the pharmacokinetic profile and safety of a drug candidate. Computational models are widely used to predict these properties in the early stages of drug discovery. For Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, ADMET predictions suggested good oral availability and a favorable pharmacokinetic profile.[1]
Data Presentation
The following tables summarize key quantitative data from theoretical and computational studies on derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Table 1: Physicochemical Properties and Drug-Likeness of Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate[1]
| Property | Value | Lipinski's Rule of Five Compliance | Pfizer's Rule of Five Compliance |
| Molecular Weight | 240.09 Da | Yes (< 500) | Yes |
| Hydrogen Bond Donors | 4 | Yes (≤ 5) | Yes |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | Yes |
| logP | 2.484 | Yes (≤ 5) | Yes |
| Polar Surface Area | 55.56 Ų | N/A | Yes |
Table 2: Molecular Docking and Binding Free Energy Data[1]
| Ligand | Target Protein | Docking Score (kcal/mol) | Total Binding Free Energy (ΔG total) (kcal/mol) |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Adenosine A1 receptor | - | -114.56 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline key experimental protocols cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis Protocols
The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is often achieved through well-established organic reactions.
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure.[3] This reaction has been a cornerstone for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.[2]
General Protocol:
-
A solution of 2-(thiophen-2-yl)ethanamine in a suitable solvent (e.g., toluene) is treated with an appropriate aldehyde or ketone.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After cooling, the reaction is subjected to acidic conditions (e.g., hydrochloric acid in ethanol) to facilitate cyclization.
-
The product is then isolated and purified, typically by crystallization or chromatography.
The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4] This method is particularly useful for synthesizing derivatives with various substitutions on the thiophene ring.
General Protocol:
-
A mixture of the ketone or aldehyde, the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent (e.g., ethanol or DMF).
-
A base (e.g., morpholine or triethylamine) is added, and the mixture is stirred at room temperature or heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration or extraction and purified.
Biological Assay Protocols
This assay is used to determine the inhibitory potency of compounds against hPNMT, an enzyme that catalyzes the conversion of norepinephrine to epinephrine.[5]
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant hPNMT, norepinephrine (substrate), S-adenosyl-L-[methyl-³H]methionine (cofactor), and the test compound in an appropriate assay buffer.
-
Reaction Mixture: In a microplate, combine the hPNMT enzyme, the test compound at various concentrations, and the buffer. Pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Start the reaction by adding norepinephrine and S-adenosyl-L-[methyl-³H]methionine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a borate buffer).
-
Product Separation and Detection: The radiolabeled product (epinephrine) is extracted and quantified using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mandatory Visualization
Diagrams are provided below to visualize key signaling pathways, experimental workflows, and logical relationships.
References
- 1. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods [mdpi.com]
The Thieno[3,2-c]pyridine Core: A Journey from Chemical Novelty to Antiplatelet Blockbusters
An In-depth Technical Guide on the Discovery and History of Thieno[3,2-c]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The thieno[3,2-c]pyridine scaffold, a heterocyclic ring system fusing a thiophene and a pyridine ring, has emerged from relative obscurity in organic chemistry to become the cornerstone of a major class of antiplatelet drugs. This technical guide provides a comprehensive overview of the discovery, history, and development of thieno[3,2-c]pyridine derivatives, with a particular focus on the evolution of P2Y12 inhibitors that have revolutionized the management of thrombotic diseases.
Early Synthesis and Discovery of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine ring system was known as a chemical entity before its profound pharmacological significance was uncovered. Early synthetic explorations into fused thiophene-pyridine heterocycles were driven by academic interest in novel molecular architectures. One of the foundational methods for constructing the related tetrahydrothieno[3,2-c]pyridine core involves a modification of the Pictet-Spengler reaction, where 2-(thiophen-2-yl)ethanamine undergoes cyclization with an aldehyde, typically formaldehyde, in the presence of an acid catalyst.
Later, more versatile synthetic routes were developed. A notable example is a process involving the reaction of 3-thienaldehyde with an aminoacetal, followed by reduction and cyclization. A 1976 patent described a process for the preparation of thieno[3,2-c]pyridine, highlighting its utility as an intermediate in the synthesis of various derivatives.[1] This method involved the cyclization of an N-(3-thienyl)-methyl-N-[2,2-(dialkoxy)]-ethyl-para-toluene sulfonamide.[1] These early synthetic endeavors laid the chemical groundwork for the subsequent explosion of interest in this heterocyclic family.
The Dawn of a New Therapeutic Class: Ticlopidine
The journey of thieno[3,2-c]pyridines into the realm of medicine began with the discovery of Ticlopidine's antiplatelet properties. The story starts in the 1970s with a screening program for compounds with anti-inflammatory and antithrombotic activities.[2] Ticlopidine, chemically 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, emerged as a potent inhibitor of platelet aggregation.[2][3]
It was soon discovered that ticlopidine is a prodrug, meaning it is inactive in its administered form and requires metabolic activation in the liver to exert its therapeutic effect.[2] The active metabolite was later identified as a thiol derivative that irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2][4] This irreversible inhibition prevents platelet activation and aggregation for the lifespan of the platelet.
Ticlopidine was first marketed in France in 1978 and gained approval in the United States in 1991 for the reduction of the risk of thrombotic stroke.[5] Clinical trials, such as the Ticlopidine Aspirin Stroke Study (TASS) and the Canadian American Ticlopidine Study (CATS), demonstrated its efficacy in preventing stroke, particularly in patients who could not tolerate aspirin.[6][7][8][9][10] However, its use was limited by a risk of serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura (TTP).[6]
The Rise of a Blockbuster: Clopidogrel
The success of Ticlopidine spurred the search for a safer thienopyridine derivative with a similar mechanism of action. This led to the development of Clopidogrel (Plavix®), the (S)-enantiomer of methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate. Clopidogrel was found to have a more favorable safety profile than ticlopidine, with a significantly lower incidence of severe hematological adverse effects.
Like ticlopidine, clopidogrel is a prodrug that undergoes hepatic metabolism to form an active thiol metabolite, which also irreversibly inhibits the P2Y12 receptor. The landmark Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) trial, which enrolled over 19,000 patients, demonstrated that clopidogrel was modestly more effective than aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death.[11][12][13][14][15]
The Next Generation: Prasugrel
Despite the success of clopidogrel, there was still a need for antiplatelet agents with a more rapid onset of action and more consistent platelet inhibition, as a significant number of patients exhibited a "poor response" to clopidogrel. This led to the development of Prasugrel (Effient®), a third-generation thienopyridine.
Prasugrel's metabolic activation is more efficient than that of clopidogrel, leading to a faster onset of action and a greater and more consistent level of platelet inhibition. The TRial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis In Myocardial Infarction (TRITON-TIMI) 38 trial directly compared prasugrel with clopidogrel in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI). The results showed that prasugrel was more effective than clopidogrel in reducing the rate of ischemic events, including stent thrombosis, but this came at the cost of an increased risk of major bleeding.[16][17][18][19][20]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for the major thieno[3,2-c]pyridine derivatives.
Table 1: Pharmacokinetic Properties of Thieno[3,2-c]pyridine Derivatives
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Bioavailability | >80% | ~50% | Not specified |
| Time to Peak (Tmax) of Parent Drug | ~2 hours | ~1.2-1.4 hours | Not specified |
| Time to Peak (Tmax) of Active Metabolite | Not specified | Not specified | ~0.5 hours |
| Elimination Half-life of Parent Drug | 4-5 days (multiple doses) | ~6 hours | Not specified |
| Elimination Half-life of Active Metabolite | Not specified | Not specified | ~7.4 hours |
| Metabolism | Extensive hepatic metabolism | Hepatic, two-step oxidation | Hepatic, more efficient than clopidogrel |
| Excretion | Renal and fecal | ~50% renal, ~46% fecal | ~68% renal, ~27% fecal |
Table 2: Pharmacodynamic Properties of Thieno[3,2-c]pyridine Derivatives
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Mechanism of Action | Irreversible P2Y12 antagonist (via active metabolite) | Irreversible P2Y12 antagonist (via active metabolite) | Irreversible P2Y12 antagonist (via active metabolite) |
| Onset of Action | 24-48 hours | 2-4 hours (with loading dose) | ~30 minutes (with loading dose) |
| Maximum Inhibition of Platelet Aggregation (IPA) | 60-70% after 8-11 days | Varies, ~50-60% with standard dose | >80% |
| Duration of Effect | 7-10 days (lifespan of platelet) | 7-10 days (lifespan of platelet) | 7-10 days (lifespan of platelet) |
Table 3: Clinical Efficacy in Major Trials
| Trial | Drug(s) Compared | Patient Population | Key Finding |
| TASS | Ticlopidine vs. Aspirin | Recent transient or minor ischemic stroke | Ticlopidine showed a significant reduction in the risk of stroke compared to aspirin.[7] |
| CAPRIE | Clopidogrel vs. Aspirin | Recent MI, recent stroke, or established PAD | Clopidogrel showed an 8.7% relative risk reduction for the composite endpoint of ischemic stroke, MI, or vascular death compared to aspirin.[11][12][13][14][15] |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | ACS patients undergoing PCI | Prasugrel was more effective in reducing ischemic events but was associated with a higher risk of major bleeding.[16][17][18][19][20] |
Signaling Pathways and Experimental Workflows
P2Y12 Signaling Pathway
The therapeutic effect of thieno[3,2-c]pyridine derivatives is mediated through the inhibition of the P2Y12 receptor signaling pathway in platelets. The following diagram illustrates this pathway.
References
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ticlopidine. A review of its pharmacology, clinical efficacy and tolerability in the prevention of cerebral ischaemia and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. neurology.org [neurology.org]
- 11. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
- 13. Clopidogrel versus aspirin in patients at risk of ischaemic events - American College of Cardiology [acc.org]
- 14. Comparative safety and tolerability of clopidogrel and aspirin: results from CAPRIE. CAPRIE Steering Committee and Investigators. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. medscape.com [medscape.com]
- 17. Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. rxfiles.ca [rxfiles.ca]
- 20. Prasugrel versus clopidogrel in patients with ST-segment elevation myocardial infarction according to timing of percutaneous coronary intervention: a TRITON-TIMI 38 subgroup analysis (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel-Thrombolysis In Myocardial Infarction 38) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of several therapeutic agents and serving as a versatile template for the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and potential biological targets of derivatives based on this heterocyclic system. The information is curated to support researchers and drug development professionals in exploring the therapeutic potential of this chemical class.
Overview of Biological Activities
Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have demonstrated a wide spectrum of biological activities. While some targets have been extensively validated, others represent emerging areas of research. The primary therapeutic areas and molecular targets identified in the literature are summarized below.
Key Biological Targets and Quantitative Data
This section details the primary biological targets of this compound derivatives, supported by quantitative data from the literature.
Platelet P2Y12 Receptor
The most prominent members of the thienopyridine class, Ticlopidine and Clopidogrel, are antiplatelet agents that act as irreversible antagonists of the P2Y12 receptor.[1] These drugs are prodrugs that require metabolic activation to their active thiol metabolite, which then forms a disulfide bond with a cysteine residue on the P2Y12 receptor on platelets. This covalent modification permanently disables the receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation for the lifespan of the platelet.[1]
Human Phenylethanolamine N-Methyltransferase (hPNMT)
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[2] The inhibitory activity of these compounds highlights their potential for modulating adrenergic pathways.
| Compound | Substitution | hPNMT IC50 (µM) |
| 1 | 2-H, 6-CH3 | >100 |
| 2 | 2-NO2, 6-CH3 | 1.5 ± 0.2 |
| 3 | 2-CN, 6-CH3 | 0.8 ± 0.1 |
| 4 | 2-Br, 6-CH3 | 3.2 ± 0.4 |
Data extracted from "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase"
α2-Adrenoceptor
The same study that investigated hPNMT inhibition also assessed the affinity of these compounds for the α2-adrenoceptor, revealing a potential for off-target effects or polypharmacology.[2]
| Compound | Substitution | α2-Adrenoceptor Ki (µM) |
| 1 | 2-H, 6-CH3 | 1.2 ± 0.2 |
| 2 | 2-NO2, 6-CH3 | >10 |
| 3 | 2-CN, 6-CH3 | >10 |
| 4 | 2-Br, 6-CH3 | 2.5 ± 0.3 |
Data extracted from "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase"
Antifungal Activity (Isomer Core)
Derivatives of the isomeric 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold have been investigated for their antifungal properties. The proposed mechanism of action involves the inhibition of nitrogen metabolism and the proteasome pathway in fungi. While not the exact core structure, this provides a strong rationale for investigating the antifungal potential of this compound derivatives.
| Compound | Fungus | EC50 (µg/mL) |
| I-1 | C. arachidicola | 5.23 |
| I-5 | R. solani | 4.61 |
| I-7 | S. sclerotiorum | 6.66 |
| I-12 | C. arachidicola | 4.98 |
Data extracted from "Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold"
Other Potential Targets
Review articles indicate that the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is associated with a broader range of biological activities, including anti-arrhythmic, anti-inflammatory, antineoplastic, and antiprotozoal effects.[3][4] However, specific molecular targets and quantitative data for this compound derivatives in these areas are not yet well-defined in the public literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
hPNMT Inhibition Assay
Enzyme Preparation: Recombinant human PNMT is expressed in E. coli and purified using standard chromatographic techniques.
Assay Procedure:
-
The assay is performed in a final volume of 250 µL containing 100 mM potassium phosphate buffer (pH 7.4), 10 µM S-adenosyl-L-methionine, and varying concentrations of the test compound.
-
The enzyme reaction is initiated by the addition of [3H]-phenylethanolamine.
-
The reaction mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by the addition of 100 µL of 1 M borate buffer (pH 11).
-
The radiolabeled product is extracted with an organic solvent mixture (e.g., toluene/isoamyl alcohol).
-
The radioactivity in the organic phase is quantified by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response data.
α2-Adrenoceptor Binding Assay
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.
Assay Procedure:
-
The binding assay is performed in a final volume of 500 µL containing 50 mM Tris-HCl buffer (pH 7.7), 10 mM MgCl2, and varying concentrations of the test compound.
-
The radioligand, [3H]-clonidine, is added to a final concentration of 0.5 nM.
-
The reaction mixture is incubated at 25°C for 20 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed.
Assay Procedure:
-
PRP is pre-incubated with the test compound or vehicle at 37°C.
-
Platelet aggregation is induced by the addition of ADP.
-
The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer.
-
The extent of aggregation is expressed as the percentage change in light transmission.
Signaling Pathways and Workflows
Visual representations of key mechanisms and processes are provided below using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Early-Stage Labyrinth: A Technical Guide to the In Vitro Screening of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The landscape of early-stage drug discovery is a meticulous process of identifying and characterizing novel chemical entities with therapeutic potential. Among the myriad of heterocyclic scaffolds, the thienopyridine core has garnered significant attention, particularly for its role in cardiovascular and neurological therapeutics. This in-depth technical guide focuses on a specific derivative, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, providing a framework for its preliminary in vitro screening. While comprehensive public data on this specific molecule is limited, this guide synthesizes information on the broader thienopyridine class to propose a robust screening cascade.
Executive Summary
This compound belongs to the thienopyridine class of compounds, which are recognized for their diverse biological activities. Notably, derivatives of this scaffold have demonstrated efficacy as antiplatelet agents by targeting the P2Y12 receptor.[1][2][3] Furthermore, this specific methylated analog has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting its potential in the realm of neuroscience.[4] The versatility of the thienopyridine core is further underscored by its exploration in oncology as inhibitors of Tec family kinases and Epidermal Growth Factor Receptor (EGFR) mutants, as well as in other therapeutic areas.[5][6] This guide outlines a proposed in vitro screening strategy to comprehensively evaluate the pharmacological profile of this compound.
Proposed In Vitro Screening Cascade
A tiered approach to in vitro screening is recommended, beginning with broad pharmacological profiling and progressing to more specific, hypothesis-driven assays.
Tier 1: Primary Screening for Broad Biological Activity
The initial phase aims to identify the primary biological targets of the compound. Given the known activities of the thienopyridine scaffold, the following assays are proposed:
-
Receptor Binding Assays: A panel of receptor binding assays should be conducted to assess the compound's affinity for a wide range of receptors, with a particular focus on G-protein coupled receptors (GPCRs) like the P2Y12 receptor, and ion channels, including the NMDA receptor.
-
Enzyme Inhibition Assays: A broad panel of kinases and other enzymes should be screened to identify potential inhibitory activity. This is crucial given the known activity of thienopyridine derivatives against Tec family kinases.[5]
-
Cell Viability and Cytotoxicity Assays: Initial assessment of the compound's effect on cell proliferation and viability in various cell lines (e.g., cancer cell lines, primary cell cultures) is essential to determine its therapeutic window.
Tier 2: Secondary and Functional Assays
Based on the outcomes of the primary screening, more focused functional assays should be performed to confirm and characterize the initial findings.
-
Functional Assays for P2Y12 Receptor Antagonism: If binding to the P2Y12 receptor is observed, functional assays such as cAMP assays and platelet aggregation assays should be conducted to confirm antagonism.[7]
-
Electrophysiological Assays for NMDA Receptor Modulation: In case of NMDA receptor binding, patch-clamp electrophysiology would be the gold standard to characterize the modulatory effects of the compound on ion channel function.
-
Kinase Activity Assays: For any identified kinase hits, in vitro kinase activity assays using purified enzymes should be performed to determine IC50 values and elucidate the mechanism of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.
P2Y12 Receptor cAMP Functional Assay
This assay measures the ability of the compound to antagonize the ADP-mediated inhibition of adenylyl cyclase.
-
Cell Culture: CHO-K1 cells stably expressing the human P2Y12 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and resuspended in assay buffer.
-
Cells are incubated with varying concentrations of this compound or a reference antagonist.
-
Forskolin is added to stimulate adenylyl cyclase, followed by the addition of ADP to activate the P2Y12 receptor.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The concentration-response curves are plotted, and the IC50 value is calculated.
In Vitro Platelet Aggregation Assay
This assay directly measures the effect of the compound on platelet function.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood.
-
Assay Procedure:
-
PRP is incubated with different concentrations of the test compound or a vehicle control.
-
Platelet aggregation is induced by the addition of ADP.
-
The change in light transmission is monitored using an aggregometer.
-
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration, and the IC50 value is determined.
NMDA Receptor Electrophysiology Assay
This assay provides a detailed characterization of the compound's effect on NMDA receptor ion channel function.
-
Cell Preparation: HEK293 cells expressing recombinant NMDA receptors or primary neuronal cultures are used.
-
Recording: Whole-cell patch-clamp recordings are performed.
-
Assay Procedure:
-
A stable baseline current is established.
-
The NMDA receptor is activated by the application of glutamate and glycine.
-
The test compound is applied at various concentrations, and the modulation of the NMDA-induced current is measured.
-
-
Data Analysis: The concentration-dependent inhibition or potentiation of the current is analyzed to determine the IC50 or EC50 value and the mechanism of action.
Data Presentation
To facilitate the comparison of quantitative data, a structured tabular format is recommended.
| Assay | Endpoint | This compound | Reference Compound |
| P2Y12 Receptor Binding | Ki (nM) | To be determined | e.g., Clopidogrel |
| P2Y12 cAMP Functional | IC50 (nM) | To be determined | e.g., Clopidogrel |
| Platelet Aggregation | IC50 (µM) | To be determined | e.g., Clopidogrel |
| NMDA Receptor Binding | Ki (nM) | To be determined | e.g., MK-801 |
| NMDA Electrophysiology | IC50 (µM) | To be determined | e.g., MK-801 |
| Kinase Panel (selected hits) | IC50 (µM) | To be determined | e.g., Staurosporine |
| Cell Viability (MCF-7) | GI50 (µM) | To be determined | e.g., Doxorubicin |
Visualizing the Path Forward: Diagrams and Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for clarity and understanding.
Caption: P2Y12 receptor signaling and antagonism.
Caption: Proposed in vitro screening workflow.
Caption: NMDA receptor signaling and antagonism.
Conclusion
While the complete in vitro profile of this compound is not extensively documented in the public domain, the known biological activities of the broader thienopyridine class provide a strong foundation for a targeted and efficient screening cascade. The proposed workflow, encompassing broad-based primary screening followed by specific functional assays, will enable a thorough characterization of its pharmacological properties. This systematic approach is fundamental to unlocking the therapeutic potential of this promising scaffold and guiding its journey through the drug discovery pipeline.
References
- 1. heart.bmj.com [heart.bmj.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology - Google Patents [patents.google.com]
- 6. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of several therapeutic agents. The Pictet-Spengler reaction provides a powerful and versatile method for the synthesis of this and related heterocyclic systems. This document outlines the application of a modified Pictet-Spengler reaction for the synthesis of 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate for the development of various biologically active compounds.
The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution to form the fused heterocyclic ring system.[1][2][3] This methodology is widely employed in the synthesis of alkaloids and other pharmacologically relevant molecules.
Reaction and Mechanism
The synthesis of this compound is achieved through the Pictet-Spengler reaction of 2-(thiophen-2-yl)ethanamine with acetaldehyde. A modified one-pot procedure involving the in-situ formation of an N-formyliminium ion has been shown to be effective for the cyclization of various 4-substituted tetrahydrothieno[3,2-c]pyridines.[4]
The generalized mechanism for the Pictet-Spengler reaction is as follows:
-
Imine Formation: The reaction is initiated by the condensation of the primary amine of 2-(thiophen-2-yl)ethanamine with the carbonyl group of acetaldehyde to form a Schiff base (imine).
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich thiophene ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.
-
Rearomatization: A proton is lost from the thiophene ring to restore aromaticity, yielding the final tetrahydrothieno[3,2-c]pyridine product.
Experimental Protocols
This section details a modified one-pot Pictet-Spengler protocol for the synthesis of N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, adapted from the work of Kitabatake et al., followed by a general procedure for deformylation.[4]
Materials and Equipment
-
2-(Thiophen-2-yl)ethanamine
-
Paraldehyde (trimer of acetaldehyde)
-
Titanium(IV) isopropoxide
-
Acetic anhydride
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Synthesis of N-Formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
To a solution of 2-(thiophen-2-yl)ethanamine (1.2 mmol) in a suitable solvent, add titanium(IV) isopropoxide (1.8 mmol).
-
Add paraldehyde (1.0 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C for 3 hours to facilitate the formation of the imine.
-
Cool the mixture and add a pre-mixed solution of acetic anhydride (10 mmol) and formic acid (10 mmol).
-
Heat the mixture at 70 °C for 2 hours to promote the formation of the N-formyliminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mmol) to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat at 70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Deformylation to this compound
A general method for the deformylation of N-formyl protected amines can be achieved under acidic or basic conditions. A common method involves acid-catalyzed hydrolysis.
-
Dissolve the N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 3M HCl).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated aqueous NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following table summarizes the reported yield for the synthesis of N-formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine using the modified Pictet-Spengler reaction.[4]
| Carbonyl Compound | Product | Yield (%) |
| Paraldehyde | N-Formyl-4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 24 |
Note: The yield for the reaction with paraldehyde (a trimer of acetaldehyde) was reported to be low.[4]
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Workflow
Caption: One-pot synthesis and subsequent deformylation workflow.
References
Application Notes and Protocols for the Synthesis and Antiviral Evaluation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The global challenge of emerging and drug-resistant viral infections necessitates the continuous exploration of novel chemical scaffolds for antiviral drug discovery. Pyridine-fused heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antiviral effects against a range of viruses such as HIV, HCV, and influenza. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core represents a promising and structurally rigid scaffold for the development of new therapeutic agents. By introducing a methyl group at the 4-position (N-methylation), it is possible to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which can in turn influence its pharmacokinetic profile and biological activity.
These application notes provide a comprehensive guide for the synthesis and evaluation of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives as potential antiviral agents. The protocols detailed herein are based on established synthetic methodologies and standard virological assays, offering a framework for researchers to explore the therapeutic potential of this compound class.
Data Presentation: Antiviral Activity Profile
The following table serves as a template for summarizing the quantitative data from antiviral screening of newly synthesized this compound derivatives. This structured format allows for easy comparison of the compounds' potency and selectivity.
| Compound ID | R1-substituent | R2-substituent | Target Virus | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| EX-001 | H | H | HIV-1 | RT Inhibition | - | 15.2 | >100 | >6.6 |
| EX-002 | 2-Cl | H | HIV-1 | RT Inhibition | - | 8.9 | >100 | >11.2 |
| EX-003 | H | H | HCV (Replicon) | Luciferase Reporter | 22.5 | - | >100 | >4.4 |
| EX-004 | 2-Br | H | HCV (Replicon) | Luciferase Reporter | 12.1 | - | 85.3 | 7.0 |
-
EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that inhibits viral replication by 50%.
-
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits a specific enzyme (e.g., reverse transcriptase) by 50%.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that reduces the viability of host cells by 50%.
-
Selectivity Index (SI): A measure of the compound's therapeutic window. Higher values indicate greater selectivity for the viral target over the host cell.
Experimental Protocols
I. Synthesis of this compound Derivatives
This protocol describes a general three-step synthesis, commencing with the formation of the tetrahydrothieno[3,2-c]pyridine core via a Pictet-Spengler reaction, followed by N-methylation.
Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This step involves the acid-catalyzed cyclization of 2-(thiophen-3-yl)ethanamine with an aldehyde, in this case, formaldehyde.
-
Materials:
-
2-(Thiophen-3-yl)ethanamine
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1 equivalent) in a suitable solvent such as water or a biphasic system with dichloromethane, add formaldehyde (1.1 equivalents).
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid at 0-5 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium hydroxide until the pH is approximately 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.
-
Step 2: N-methylation via Eschweiler-Clarke Reaction
This classic reaction provides a one-pot method for the methylation of secondary amines using formic acid and formaldehyde.
-
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine (from Step 1)
-
Formic acid (98-100%)
-
Formaldehyde (37% solution in water)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) in formic acid (5-10 equivalents).
-
Add formaldehyde solution (3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude this compound can be further purified by column chromatography or distillation under reduced pressure.
-
II. Antiviral Activity Assays
A. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory effect of the test compounds on the activity of HIV-1 reverse transcriptase by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand, which is then detected by an anti-DIG antibody conjugated to peroxidase.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Streptavidin-coated 96-well plates
-
Biotin-poly(A) template and oligo(dT)₁₅ primer
-
dNTP mix (including DIG-dUTP)
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Lysis buffer
-
Test compounds and positive control (e.g., Nevirapine)
-
Microplate reader
-
-
Procedure:
-
Plate Preparation: Immobilize the biotin-poly(A) x oligo(dT)₁₅ template/primer hybrid onto the streptavidin-coated microplate wells. Wash the wells to remove any unbound template/primer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), and then further dilute in the reaction buffer.
-
Reaction Setup:
-
Add the reaction mixture containing dNTPs (with DIG-dUTP) to each well.
-
Add the diluted test compounds, positive control, or solvent control to the respective wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection:
-
Wash the wells thoroughly with wash buffer to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells again to remove the unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the solvent control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
B. Hepatitis C Virus (HCV) Replicon Assay (Luciferase-Based)
This cell-based assay measures the inhibition of HCV RNA replication in human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon. The replicon RNA contains a luciferase reporter gene, and the level of HCV replication is quantified by measuring luciferase activity.
-
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and positive control (e.g., an NS5B inhibitor).
-
Luciferase assay reagent.
-
Opaque-walled 96-well plates for cell culture and luminescence reading.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the cell culture medium. Add the diluted compounds to the cells. Include wells with untreated cells (negative control) and cells treated with the vehicle solvent (solvent control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence in each well using a luminometer.
-
-
Cytotoxicity Assay (Parallel Plate): In parallel, set up an identical plate of cells and treat with the same concentrations of compounds to assess cytotoxicity using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reduction in luciferase activity compared to the solvent control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Determine the CC₅₀ value from the cytotoxicity assay data.
-
Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
-
-
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Plausible mechanism: Inhibition of HIV-1 Reverse Transcriptase.
Application Notes and Protocols for the Synthesis of Btk Inhibitors Using 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways. Its role in the proliferation, differentiation, and survival of B-cells has established it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. The development of potent and selective Btk inhibitors is an area of intense research in medicinal chemistry.
This document provides detailed application notes and protocols for the synthesis of Btk inhibitors utilizing a thieno[3,2-c]pyridine core scaffold. Specifically, it outlines a synthetic pathway commencing from 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine to yield potent Btk inhibitors, based on published research in the field. A novel series of Btk inhibitors with a thieno[3,2-c]pyridin-4-amine framework have been designed and synthesized, with some compounds showing potent inhibitory activity against the Btk enzyme.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative thieno[3,2-c]pyridin-4-amine based Btk inhibitors.
| Compound ID | Structure | Btk IC50 (nM) |
| 14g | 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine | 12.8 |
| 13b | 7-(1H-pyrazol-4-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine | 11.8 |
Experimental Protocols
The synthesis of the target Btk inhibitors from this compound involves a multi-step process. The initial steps focus on the conversion of the starting material to a key aromatic thieno[3,2-c]pyridine intermediate. Subsequent steps involve the introduction of key pharmacophoric groups to achieve high Btk inhibitory potency.
Part 1: Synthesis of the Core Scaffold - 4-chlorothieno[3,2-c]pyridine
This part of the protocol describes the conversion of this compound to the key intermediate, 4-chlorothieno[3,2-c]pyridine.
Step 1: N-Demethylation of this compound
-
Objective: To remove the N-methyl group to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Reagents: this compound, 1-chloroethyl chloroformate (ACE-Cl), 1,2-dichloroethane (DCE), methanol.
-
Procedure:
-
Dissolve this compound in anhydrous 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 1-2 hours to hydrolyze the carbamate intermediate.
-
Cool the solution and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Step 2: Aromatization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Objective: To aromatize the pyridine ring to form thieno[3,2-c]pyridine.
-
Reagents: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Palladium on carbon (10% Pd/C), solvent (e.g., toluene or xylene).
-
Procedure:
-
In a suitable reaction vessel, dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a high-boiling point solvent such as toluene or xylene.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude thieno[3,2-c]pyridine. The product can be further purified by column chromatography if necessary.
-
Step 3: Chlorination of thieno[3,2-c]pyridine
-
Objective: To introduce a chlorine atom at the 4-position, a key handle for subsequent functionalization.
-
Reagents: Thieno[3,2-c]pyridine, m-chloroperoxybenzoic acid (m-CPBA), phosphorus oxychloride (POCl3).
-
Procedure:
-
Dissolve thieno[3,2-c]pyridine in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add m-CPBA portion-wise to form the N-oxide.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude N-oxide, add phosphorus oxychloride (POCl3) and heat the mixture, which will result in the formation of 4-chlorothieno[3,2-c]pyridine.
-
Carefully quench the reaction with ice-water and neutralize with a base.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
-
Part 2: Synthesis of a Potent Btk Inhibitor (e.g., a derivative of compound 13b)
This part of the protocol outlines the synthesis of a potent Btk inhibitor starting from the 4-chlorothieno[3,2-c]pyridine intermediate.
Step 4: Suzuki Coupling to introduce the 4-phenoxyphenyl group
-
Objective: To install the 3-(4-phenoxyphenyl) moiety. This is achieved through a Suzuki coupling reaction.
-
Reagents: 4-chlorothieno[3,2-c]pyridine, (4-phenoxyphenyl)boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a reaction flask, add 4-chlorothieno[3,2-c]pyridine, (4-phenoxyphenyl)boronic acid, a palladium catalyst, and a base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(4-phenoxyphenyl)thieno[3,2-c]pyridine.
-
Step 5: Functionalization at the 7-position (e.g., with a pyrazole group)
-
Objective: To introduce a substituent at the 7-position, which has been shown to enhance Btk inhibitory activity.
-
Procedure: This can be achieved through various methods, such as bromination followed by another Suzuki coupling.
-
Bromination: Treat 3-(4-phenoxyphenyl)thieno[3,2-c]pyridine with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to introduce a bromine atom at the 7-position.
-
Suzuki Coupling: React the resulting 7-bromo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridine with a pyrazoleboronic acid ester under standard Suzuki coupling conditions (as in Step 4) to yield 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridine.
-
Step 6: Amination at the 4-position
-
Objective: To introduce the crucial 4-amino group.
-
Procedure: This step involves the conversion of the 4-chloro intermediate (from a parallel synthesis route starting from step 3, but with the 7-position already functionalized) to the final 4-amino product.
-
The 4-chloro-3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridine is reacted with a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent under elevated temperature and pressure (in a sealed tube) to afford the final product, 3-(4-phenoxyphenyl)-7-(1H-pyrazol-4-yl)thieno[3,2-c]pyridin-4-amine.
-
Visualizations
Signaling Pathway
Caption: Btk Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for Btk Inhibitors.
Logical Relationship
Caption: Drug Development Logic.
References
Application Notes and Protocols for N-Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent clopidogrel. Two primary methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
Introduction
4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its structural motif is a core component of several biologically active molecules. The secondary amine within this scaffold provides a convenient handle for introducing a variety of substituents at the nitrogen atom, allowing for the modulation of pharmacological properties. N-alkylation is a fundamental transformation to achieve this molecular diversification.
The choice of N-alkylation strategy depends on the desired substituent and the overall synthetic route. Direct alkylation with alkyl halides is a straightforward approach, while reductive amination offers a valuable alternative, particularly for introducing more complex or sensitive alkyl groups.[4][5][6]
Data Presentation: Comparison of N-Alkylation Methods
| Parameter | Direct N-Alkylation with Alkyl Halide | N-Alkylation via Reductive Amination |
| Reagents | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N, DIPEA) | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Aldehyde or Ketone (R'C(O)R''), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Solvent | Acetonitrile, DMF, THF | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |
| Reaction Temperature | Room temperature to 80 °C | 0 °C to room temperature |
| Key Intermediates | None (direct substitution) | Imine or Iminium ion |
| Advantages | Simple procedure, readily available reagents. | Good for a wide range of alkyl groups, including those from aldehydes and ketones. Often provides cleaner reactions with less overalkylation.[7] |
| Disadvantages | Potential for overalkylation to form quaternary ammonium salts.[7][8] Alkyl halide may not be readily available. | Requires a suitable carbonyl compound. The reducing agent may have stability or toxicity concerns. |
| Typical Yields | Moderate to high, dependent on substrate and conditions. | Generally high. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine using an alkyl halide and a non-nucleophilic base.
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in acetonitrile or DMF (0.1-0.2 M), add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE (0.1-0.2 M).
-
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Visualized Workflows
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
Application Note: Development of a Luminescence-Based Kinase Inhibition Assay for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a key pharmacophore found in various biologically active compounds, including inhibitors of enzymes like Hedgehog acyltransferase (HHAT) and phenylethanolamine N-methyltransferase (PNMT).[1][2] Analogs of this structure are of significant interest in drug discovery for their potential to modulate the activity of a wide range of protein kinases, which are critical regulators of cellular processes.[3][4] This document provides a detailed protocol for developing a robust and high-throughput biochemical assay to screen and characterize 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs as potential kinase inhibitors.
The described method utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5][6] The assay is universal, suitable for virtually any kinase and substrate combination, and its high sensitivity allows for the use of low enzyme concentrations, making it ideal for inhibitor screening.[7][8] The procedure involves two main steps: first, the kinase reaction is performed, and then the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which fuels a luciferase/luciferin reaction, producing a light signal directly proportional to kinase activity.[6][9]
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Inhibition Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.
1. Principle of the Assay
The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6] The luminescent signal generated is directly proportional to the ADP concentration and, therefore, to the kinase activity.[5] Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
2. Materials and Reagents
-
Recombinant Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase-specific peptide or protein substrate
-
Adenosine 5'-triphosphate (ATP), molecular biology grade
-
This compound analog library, dissolved in 100% DMSO
-
Staurosporine (or other appropriate positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque, flat-bottom 384-well assay plates (low-volume)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
3. Experimental Procedure
Step 3.1: Reagent Preparation
-
Compound Dilution: Prepare a serial dilution of the this compound analogs. A common starting point is a 10-point, 3-fold serial dilution starting from a 100 µM stock concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the target kinase and its specific substrate to optimal working concentrations (typically 2X the final desired concentration) in Kinase Assay Buffer. The optimal concentrations should be determined empirically beforehand to ensure the reaction is in the linear range.
-
ATP Solution: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.
Step 3.2: Kinase Reaction
-
Add 1 µL of the serially diluted test compound, DMSO (vehicle control), or positive control inhibitor to the appropriate wells of a 384-well plate.[10]
-
Add 2 µL of the 2X kinase/substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.[10] The total reaction volume is now 5 µL.
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds) and incubate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
Step 3.3: ADP Detection
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[10]
-
Mix the plate gently and incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This step converts the ADP produced to ATP and initiates the luminescence reaction.[6][10]
-
Mix the plate gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]
Step 3.4: Data Acquisition and Analysis
-
Measure the luminescence of each well using a plate reader.
-
Data Normalization:
-
The "High" control (0% inhibition) corresponds to the signal from wells with DMSO vehicle only.
-
The "Low" control (100% inhibition) corresponds to the signal from wells with a high concentration of a potent control inhibitor (e.g., Staurosporine) or wells without enzyme.
-
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Determine the IC50 value for each analog by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Data Presentation
The inhibitory activities of the tested analogs are summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 1: Inhibitory Potency (IC50) of this compound Analogs against Target Kinase X.
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| MTHP-001 | -H | -Phenyl | 8,750 |
| MTHP-002 | -CH₃ | -Phenyl | 5,120 |
| MTHP-003 | -H | -4-Chlorophenyl | 1,230 |
| MTHP-004 | -CH₃ | -4-Chlorophenyl | 450 |
| MTHP-005 | -H | -4-Methoxyphenyl | 980 |
| MTHP-006 | -CH₃ | -4-Methoxyphenyl | 215 |
| Staurosporine | (Control) | (Control) | 15 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Diagram 2: Representative Kinase Signaling Pathway
Caption: Inhibition of a MAPK/ERK signaling cascade.
References
- 1. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. eastport.cz [eastport.cz]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are known for their biological activities, including the inhibition of platelet aggregation through the P2Y12 receptor.[1] As with any compound under investigation for therapeutic potential, a thorough evaluation of its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of standard cell-based assays.
Cell-based assays are indispensable tools in drug discovery and development, offering insights into a compound's mechanism of action and potential toxicity.[2] The suite of assays described herein allows for the quantitative assessment of various cellular health parameters, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).
Putative Signaling Pathway for Thienopyridine-Induced Cytotoxicity
While the primary target of many thienopyridines is the P2Y12 receptor, which is central to platelet aggregation, cytotoxicity in other cell types may occur through on-target or off-target effects.[3] Inhibition of P2Y12 signaling can disrupt cellular homeostasis in cells where this receptor is expressed. Off-target effects, where the compound interacts with other cellular components, are also a common source of cytotoxicity for many drugs.[4] The following diagram illustrates a putative signaling pathway that could lead to cytotoxicity.
Caption: Putative signaling pathway for thienopyridine cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
A tiered approach is recommended to build a comprehensive cytotoxicity profile. This typically starts with broad assays of cell viability and progresses to more specific assays to determine the mode of cell death.
Caption: General experimental workflow for cytotoxicity testing.
Data Presentation
The following tables present example data for the cytotoxicity assessment of this compound against a hypothetical cancer cell line (e.g., A549) and a normal cell line (e.g., MRC-5 fibroblasts).
Table 1: IC50 Values (µM) from MTT Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | 125.5 | 85.2 | 55.8 |
| MRC-5 | >200 | 180.4 | 150.2 |
Table 2: Lactate Dehydrogenase (LDH) Release (% of Maximum)
| Concentration (µM) | A549 (48 hours) | MRC-5 (48 hours) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 10 | 8.1 ± 1.5 | 6.2 ± 1.3 |
| 50 | 25.6 ± 3.2 | 15.4 ± 2.1 |
| 100 | 52.3 ± 4.5 | 30.1 ± 3.8 |
| 200 | 85.7 ± 5.1 | 55.9 ± 4.2 |
Table 3: Apoptosis Induction (48 hours)
| Concentration (µM) | % Apoptotic Cells (Annexin V+) in A549 | Caspase-3/7 Activity (Fold Change) in A549 |
| 0 (Control) | 4.1 ± 0.8 | 1.0 ± 0.1 |
| 25 | 15.3 ± 2.1 | 2.5 ± 0.3 |
| 50 | 35.8 ± 3.5 | 4.8 ± 0.5 |
| 100 | 68.2 ± 4.9 | 8.2 ± 0.7 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines (e.g., A549, HepG2, MRC-5)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.[9]
Materials:
-
96-well flat-bottom plates
-
Cells and culture medium
-
Test compound
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Protocol:
-
Plate and treat cells as described in the MTT assay protocol (Steps 1-5).
-
Set up controls as per the kit manufacturer's instructions, including a vehicle control, a high control (maximum LDH release, typically induced by a lysis buffer provided in the kit), and a background control (medium only).[10]
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes if using suspension cells.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[11]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and using the high control as 100% cytotoxicity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
6-well plates
-
Cells and culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]
Materials:
-
96-well white-walled plates
-
Cells and culture medium
-
Test compound
-
Caspase-Glo® 3/7 Assay kit (commercially available)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents of the wells by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[17]
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
References
- 1. Thienopyridine therapy and risk for cardiovascular events in secondary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Introduction
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound of interest in pharmaceutical development. As an intermediate and derivative within the thienopyridine class, which includes antiplatelet agents like Clopidogrel and Prasugrel, ensuring its chemical purity is critical for subsequent synthetic steps and for the safety and efficacy of potential active pharmaceutical ingredients (APIs).[1][2] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound. The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Method Overview
The method utilizes a C18 stationary phase with a gradient elution of an acidic mobile phase and acetonitrile. This approach provides excellent resolution and peak shape for the basic analyte and related impurities. Detection is performed using a UV detector, leveraging the chromophoric nature of the thieno[3,2-c]pyridine core. The method is validated according to International Council for Harmonisation (ICH) guidelines for key parameters including specificity, linearity, precision, accuracy, and robustness.[3][4]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade, ~99%)
-
This compound reference standard and sample.
-
2. Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the purity assessment of this compound.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution in the same manner as the standard solution.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Impurities are reported as a percentage of the total peak area.
Data Presentation
The following table presents representative data from the analysis of a sample of this compound containing two potential process-related impurities.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 4.2 | 15.8 | 0.15 |
| Impurity 2 | 7.5 | 21.2 | 0.20 |
| Main Compound | 10.3 | 10593.0 | 99.65 |
| Total | 10630.0 | 100.0 |
Visualization of Experimental Workflow
The logical flow of the purity assessment protocol is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Assessment.
This application note provides a detailed and robust RP-HPLC method for the purity assessment of this compound. The method is specific, sensitive, and suitable for routine quality control analysis in a pharmaceutical research and development setting. The use of a gradient elution ensures the separation of the main compound from potential impurities, making it a reliable stability-indicating method.
References
Application Notes and Protocols: Scale-Up Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a key intermediate in the development of various therapeutic agents. The synthesis is based on a modified Pictet-Spengler reaction, offering a robust and efficient route to this important heterocyclic scaffold.
Introduction
This compound and its derivatives are significant building blocks in medicinal chemistry. The introduction of a methyl group at the 4-position can critically influence the pharmacological profile of the final active pharmaceutical ingredient (API). This document outlines a scalable, one-pot synthesis procedure adapted from established methodologies for related structures.
Synthetic Strategy
The synthesis of this compound hydrochloride is achieved through a three-stage process, beginning with the formation of an imine from 2-(2-thienyl)ethylamine and acetaldehyde. This is followed by an acid-catalyzed intramolecular cyclization (the Pictet-Spengler reaction) to form the tetrahydrothieno[3,2-c]pyridine ring system. The final step involves the formation of the hydrochloride salt to facilitate isolation and improve stability.
Caption: Synthetic pathway for this compound hydrochloride.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-(2-Thienyl)ethylamine | 30433-91-1 | 127.20 | Sigma-Aldrich | ≥98% |
| Acetaldehyde | 75-07-0 | 44.05 | Alfa Aesar | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Acros Organics | ≥99% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | J.T. Baker | ≥99.7% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | EMD Millipore | ≥99% |
| Diethyl Ether | 60-29-7 | 74.12 | VWR | Anhydrous, ≥99% |
| Hydrochloric Acid (2M in Diethyl Ether) | 7647-01-0 | 36.46 | Sigma-Aldrich | 2.0 M |
Scale-Up Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of the final product.
Step 1: Imine Formation and Pictet-Spengler Cyclization
-
To a 2 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-(2-thienyl)ethylamine (127.2 g, 1.0 mol) and anhydrous dichloromethane (1 L).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add acetaldehyde (44.1 g, 1.0 mol) to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Cool the mixture again to 0-5 °C and slowly add trifluoroacetic acid (114 g, 1.0 mol) dropwise over 1 hour, ensuring the temperature does not exceed 15 °C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Step 2: Work-up and Isolation of the Free Base
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (2 L) to neutralize the acid. Be cautious of gas evolution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.
Step 3: Hydrochloride Salt Formation and Purification
-
Dissolve the crude oil in anhydrous diethyl ether (1 L).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether until precipitation is complete. The pH of the solution should be acidic.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.
-
Collect the solid product by filtration and wash with cold diethyl ether (2 x 200 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| This compound hydrochloride | 189.71 | 142-161 | 75-85% | >98% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetaldehyde is volatile and flammable. Handle with care and avoid ignition sources.
-
Trifluoroacetic acid is corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
The neutralization step with sodium bicarbonate is exothermic and produces carbon dioxide gas. Perform this step slowly and with adequate venting.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined |
| ¹H NMR | Conforms to the structure |
| ¹³C NMR | Conforms to the structure |
| Mass Spectrometry | [M+H]⁺ consistent with the molecular formula C₈H₁₁NS |
| HPLC Purity | ≥98% |
Discussion
The modified Pictet-Spengler reaction provides an efficient and scalable route for the synthesis of 4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. The use of acetaldehyde as the carbonyl component allows for the direct introduction of the methyl group at the 4-position. The one-pot nature of the reaction from the starting materials to the cyclized product minimizes intermediate isolation steps, which is advantageous for scale-up operations. The final precipitation as the hydrochloride salt provides a convenient method for purification and results in a stable, crystalline solid. Careful control of temperature during the addition of reagents is crucial to minimize side reactions and ensure a high yield of the desired product.
Application Notes and Protocols: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a versatile heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and the presence of both thiophene and piperidine rings offer a unique three-dimensional arrangement for substituent placement, making it an attractive scaffold for the design of novel therapeutic agents. This nucleus is a key component in several marketed drugs and clinical candidates, demonstrating its broad range of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as antiplatelet, anti-inflammatory, antibacterial, antifungal, antineoplastic, and antiprotozoal agents.[1][3]
One of the most notable applications of this scaffold is in the development of antiplatelet agents, exemplified by the blockbuster drug clopidogrel. Clopidogrel is an antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, a key player in platelet activation and aggregation.[4] The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core serves as a crucial pharmacophore for this activity.
Furthermore, this scaffold has been explored as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system.[5] This has led to the development of potent inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[5] More recently, derivatives of the isomeric 4,5,6,7-tetrahydrothieno[3,2-b]pyridine have shown promise as novel fungicides.[6]
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, including quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Antifungal Activity of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives
| Compound ID | Fungus | EC50 (µg/mL) | Reference |
| I-1 | C. arachidicola | 4.61 - 6.66 | [6][7] |
| I-1 | R. solani | 4.61 - 6.66 | [6][7] |
| I-1 | S. sclerotiorum | 4.61 - 6.66 | [6][7] |
| I-5 | C. arachidicola | 4.61 - 6.66 | [6][7] |
| I-5 | R. solani | 4.61 - 6.66 | [6][7] |
| I-5 | S. sclerotiorum | 4.61 - 6.66 | [6][7] |
| I-7 | C. arachidicola | 4.61 - 6.66 | [6][7] |
| I-7 | R. solani | 4.61 - 6.66 | [6][7] |
| I-7 | S. sclerotiorum | 4.61 - 6.66 | [6][7] |
| I-12 | C. arachidicola | 4.61 - 6.66 | [6][7] |
| I-12 | R. solani | 4.61 - 6.66 | [6][7] |
| I-12 | S. sclerotiorum | 4.61 - 6.66 | [6][7] |
Table 2: Antimicrobial Activity of Substituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Thieno[2,3-c]pyridine-oxadiazole derivatives | Fungi | 12.5 - 25 | [8] |
| Thieno[2,3-c]pyridine-urea derivatives | Fungi | 2 - 8 | [8] |
| General Thieno[2,3-c]pyridine derivatives | Candida albicans, Aspergillus niger | 250 | [8] |
Signaling Pathways and Mechanisms of Action
P2Y12 Receptor Signaling Pathway in Platelet Aggregation
Derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, such as clopidogrel, are potent antiplatelet agents that act by antagonizing the P2Y12 receptor. The binding of ADP to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet aggregation and thrombus formation. The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor, preventing its activation by ADP.[1] This inhibition of P2Y12 signaling leads to a decrease in intracellular calcium levels and the suppression of glycoprotein IIb/IIIa receptor activation, which is the final common pathway for platelet aggregation.[1][2]
Caption: P2Y12 receptor signaling pathway.
Phenylethanolamine N-Methyltransferase (PNMT) Mechanism of Action
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold has been investigated as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[5] The reaction proceeds via an SN2 mechanism where the amine of norepinephrine acts as a nucleophile, attacking the methyl group of SAM.[5] Inhibitors based on the tetrahydrothieno[3,2-c]pyridine scaffold are designed to bind to the active site of PNMT, preventing the binding of the natural substrate, norepinephrine.
Caption: PNMT mechanism and inhibition.
Experimental Protocols
General Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride via Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, which can then be further functionalized. The Pictet-Spengler reaction is a key step in this synthesis.[9][10]
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Paraformaldehyde or an appropriate aldehyde/ketone
-
Anhydrous solvent (e.g., dichloroethane, toluene, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP))
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Sodium sulfate or magnesium sulfate (for drying)
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(thiophen-2-yl)ethanamine (1 equivalent) and the chosen anhydrous solvent.
-
Addition of Carbonyl Compound: Add paraformaldehyde or the desired aldehyde/ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis and Reflux: Add the acid catalyst (catalytic to stoichiometric amounts depending on the reactivity of the substrates). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.[9]
Caption: General synthesis and screening workflow.
In Vitro Antifungal Susceptibility Testing
This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against fungal pathogens.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
Culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum: Grow the fungal strains in the appropriate culture medium to the desired growth phase. Adjust the concentration of the fungal suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in the culture medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with solvent only).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth in the control wells. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay
This protocol describes a method to evaluate the inhibitory potency of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against hPNMT.
Materials:
-
Recombinant human PNMT
-
Norepinephrine (substrate)
-
S-Adenosyl-L-[methyl-³H]methionine ([³H]SAM) (radiolabeled co-factor)
-
Test compounds dissolved in a suitable buffer
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.6)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the assay buffer, a solution of the test compound at various concentrations (or vehicle for control), and recombinant hPNMT.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of norepinephrine and [³H]SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a borate buffer at high pH).
-
Extraction of Product: Extract the radiolabeled product (epinephrine) into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol). The unreacted [³H]SAM will remain in the aqueous phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be done by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an ongoing area of interest for drug discovery. The protocols and data presented here provide a valuable resource for researchers aiming to explore the potential of this versatile scaffold in the design and development of new therapeutic agents. Further exploration of this chemical space is likely to yield novel compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant heterocyclic scaffold that has been explored for a wide range of biological activities. Its derivatives have shown potential as antiplatelet agents, inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT) and hedgehog acyltransferase (HHAT), as well as antifungal and anticancer therapeutics.[1][2][3][4] This document provides a summary of the structure-activity relationship (SAR) studies, key quantitative data, and detailed experimental protocols for the synthesis and evaluation of these compounds.
I. Structure-Activity Relationships and Data
The biological activity of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyridine rings.
1. Hedgehog Acyltransferase (HHAT) Inhibition:
SAR studies on HHAT inhibitors have revealed several key structural features that are crucial for potent inhibitory activity.[4]
-
Stereochemistry at the 4-position: The (R)-configuration is critical for activity, with (R)-enantiomers being significantly more potent than their corresponding racemates. The (S)-enantiomers are typically inactive.[4]
-
Substitution at the 4-position: Aryl substituents at this position are well-tolerated and may engage in π-stacking interactions. A meta-methyl group on the 4-position aromatic ring can increase potency by 2- to 5-fold. In contrast, aliphatic cyclohexane substituents lead to a loss of activity.[4]
-
Side Chain: A central amide linkage in the side chain is a key factor for inhibitory potency. The carbonyl oxygen of this side chain is thought to form a hydrogen bond with His379 in the enzyme's active site.[4]
-
Pyridine Nitrogen: A secondary amine in the pyridine ring is important for activity.[4]
Table 1: SAR of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives as HHAT Inhibitors [4]
| Compound ID | Configuration at C4 | 4-Position Substituent | Key Side Chain Feature | Relative Potency |
| 1 | Racemic | Aryl | Amide | Active |
| (R)-enantiomer | R | Aryl | Amide | More potent than racemate |
| (S)-enantiomer | S | Aryl | Amide | Inactive |
| Analogue | Racemic | Aryl with meta-methyl | Amide | 2-5 fold more potent than 1 |
| Analogue | Racemic | Cyclohexyl | Amide | Inactive |
| Analogue | Racemic | Aryl | No amide (allylated) | Inactive |
2. Phenylethanolamine N-Methyltransferase (PNMT) Inhibition:
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been investigated as isosteric replacements for 1,2,3,4-tetrahydroisoquinolines (THIQs) as PNMT inhibitors. While the isosterism was confirmed, the thieno[3,2-c]pyridine derivatives were generally less potent than their THIQ counterparts, a phenomenon attributed to the electronic properties of the thiophene ring.[1]
3. Anticancer and Antifungal Activity:
Various derivatives have demonstrated cytotoxic effects against cancer cell lines and antifungal activity.[3][5][6][7] For instance, certain 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives showed promising antifungal activity against C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values in the low microgram per milliliter range.[3] The proposed mechanism for one of the antifungal compounds involves the inhibition of nitrogen metabolism and the proteasome pathway.[3]
II. Experimental Protocols
1. General Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Core:
A common method for the synthesis of the core structure is the Pictet-Spengler reaction.[1][4]
Protocol: Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve 2-(thiophen-2-yl)ethanamine and an appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde) in a suitable solvent (e.g., water, ethanol).
-
Reaction: Heat the mixture under reflux for 20-30 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Further Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.
A patent also describes a method for synthesizing the hydrochloride salt of the parent scaffold, which is a key intermediate for drugs like clopidogrel.[8]
2. Synthesis of N-acylated Derivatives (e.g., for HHAT inhibitors):
Protocol: Amide Coupling
-
Reactant Preparation: To a solution of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., chloroacetyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography.
3. Biological Assay Protocols:
Protocol: MTT Assay for Anticancer Screening [6]
-
Cell Seeding: Seed cancer cells (e.g., MCF7, T47D, HSC3, RKO) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
III. Visualizations
Caption: Key SAR findings for HHAT inhibitors.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phiab.com [phiab.com]
- 6. mdpi.com [mdpi.com]
- 7. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
- 8. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The synthesis is typically approached as a two-step process: first, the formation of the core heterocyclic structure, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, via the Pictet-Spengler reaction, followed by N-methylation to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core?
A1: The most prevalent and effective method is the Pictet-Spengler reaction.[1][2] This involves the condensation of 2-(thiophen-2-yl)ethanamine with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde), under acidic conditions to induce cyclization.
Q2: What are the recommended reagents for the N-methylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A2: The Eschweiler-Clarke reaction is a highly recommended method for the N-methylation of secondary amines like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3][4] This reaction utilizes formic acid and formaldehyde to achieve methylation and has the significant advantage of preventing the formation of quaternary ammonium salts.[3][4][5]
Q3: Can I synthesize this compound in a single step?
A3: A one-pot synthesis is theoretically possible by using N-methyl-2-(thiophen-2-yl)ethanamine as the starting material in a Pictet-Spengler reaction with formaldehyde. However, the two-step approach (Pictet-Spengler followed by N-methylation) is more commonly documented and may offer better control and higher overall yields.
Q4: What are the typical yields for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor?
A4: Reported yields for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride are generally high, often in the range of 90-99%.[6]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Formic acid is corrosive and should also be handled with care. Reactions should be conducted in appropriate glassware, and pressure build-up from gas evolution (e.g., CO2 in the Eschweiler-Clarke reaction) should be managed.
Troubleshooting Guides
Part 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Pictet-Spengler Reaction)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete imine formation. | Ensure anhydrous conditions for the initial condensation of the amine and formaldehyde. The use of a Dean-Stark apparatus to remove water can improve imine formation.[6] |
| Insufficiently acidic conditions for cyclization. | The Pictet-Spengler reaction is acid-catalyzed.[1] Ensure the appropriate amount and concentration of acid (e.g., hydrochloric acid) is used. | |
| Low reaction temperature. | The reaction may require heating to proceed at a reasonable rate. Refer to established protocols for optimal temperature ranges.[6] | |
| Formation of Side Products | Polymerization of formaldehyde. | Use paraformaldehyde or a fresh source of formaldehyde. Control the reaction temperature to minimize polymerization. |
| Oxidation of the thiophene ring. | Avoid harsh oxidizing agents and prolonged exposure to air at high temperatures. | |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | The product is often isolated as the hydrochloride salt, which has lower solubility in organic solvents. Ensure proper acidification to precipitate the salt.[6] |
| Impure crystalline product. | Recrystallization from a suitable solvent, such as isopropanol, can be effective for purification.[6] |
Part 2: N-methylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Eschweiler-Clarke Reaction)
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Methylation (Presence of Starting Material) | Insufficient reagents. | Use an excess of both formic acid and formaldehyde to drive the reaction to completion.[3][4] |
| Insufficient reaction time or temperature. | The Eschweiler-Clarke reaction often requires heating (e.g., 80-100 °C) for several hours.[7][8] Monitor the reaction by TLC or LC-MS to determine completion. | |
| Formation of Over-methylated (Quaternary Salt) Product | Incorrect methylation method. | This is the primary advantage of the Eschweiler-Clarke reaction, as it does not form quaternary ammonium salts.[3][4] If this side product is observed, it indicates a deviation from the standard Eschweiler-Clarke conditions or the use of a different methylating agent. |
| Complex Product Mixture | Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation of the thieno[3,2-c]pyridine ring system. |
| Difficult Purification | Product is difficult to separate from excess reagents. | After the reaction, basify the mixture to remove formic acid and then extract the product with an organic solvent.[7] Column chromatography may be necessary for final purification. |
Experimental Protocols
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
This protocol is adapted from established literature procedures.[6]
-
To a reaction vessel equipped with a stirrer and reflux condenser, add 2-(thiophen-2-yl)ethanamine (1 equivalent) and dichloromethane.
-
Add polyoxymethylene (paraformaldehyde, 1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux (40-45 °C) and maintain for 4-6 hours.
-
Cool the reaction to room temperature.
-
Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide.
-
Heat the mixture to 70 °C and stir for 4-6 hours.
-
Cool the reaction to 15 °C and stir for 8-10 hours to facilitate crystallization.
-
Filter the solid product, wash with cold dichloromethane, and dry under vacuum.
N-methylation via Eschweiler-Clarke Reaction (General Procedure)
This is a general procedure and may require optimization for this specific substrate.[5][7]
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To a reaction flask, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent).
-
Add formic acid (excess, e.g., 2-5 equivalents).
-
Add an aqueous solution of formaldehyde (excess, e.g., 2-5 equivalents).
-
Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Basify the mixture with a suitable base (e.g., NaOH or Na2CO3) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
| Parameter | Method 1[6] | Method 2[6] |
| Solvent | Dichloroethane | Dichloromethane |
| Formaldehyde Source | Polyoxymethylene | Polyoxymethylene |
| Acid | 6.6N HCl in DMF | 7% HCl in DMF |
| Reflux Temperature | Not specified (reflux) | 40-45 °C |
| Cyclization Temperature | 70 °C | 70 °C |
| Reported Yield | 90% | 99% |
| Reported Purity | Not specified | 99% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via the Pictet-Spengler reaction?
A1: The most common impurities include unreacted starting materials, such as 2-(thiophen-2-yl)ethanamine and acetaldehyde, and the intermediate imine formed from their condensation. Incomplete cyclization can also lead to the presence of the protonated iminium ion, which may be observed in mass spectrometry data. Side products from polymerization of acetaldehyde or side reactions of the starting amine can also occur.
Q2: My purified this compound is a pale-yellow oil, but I was expecting a solid. Is this normal?
A2: While the hydrochloride salt of the parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is typically a white crystalline solid, the free base of the 4-methyl analog can present as an oil, especially if trace impurities are present.[1] Further purification or conversion to a salt (e.g., hydrochloride or hydrobromide) may yield a solid product.
Q3: I am observing significant peak tailing during HPLC analysis of my purified product. What could be the cause?
A3: Peak tailing for basic compounds like thienopyridines is often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[2] Using a mobile phase with a basic additive like triethylamine (NEt3) or switching to a column with low silanol activity can help mitigate this issue.[1][2]
Q4: Can I use crystallization as the sole method for purifying the crude product?
A4: While crystallization can be effective for removing certain impurities, it may not be sufficient to remove closely related side products from the Pictet-Spengler reaction. For high-purity requirements, a combination of column chromatography followed by crystallization is often the most effective strategy. The hydrochloride salt of the parent compound has been successfully recrystallized from isopropanol.[3]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is highly polar and retained on the silica gel. | Gradually increase the polarity of the mobile phase. The addition of a small amount of a more polar solvent like methanol or an amine like triethylamine can help elute the product. A typical solvent system for a related compound is pentane/CH2Cl2/NEt3.[1] |
| Product degradation on acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small percentage of triethylamine. Alternatively, use neutral or basic alumina as the stationary phase. |
| Improper mobile phase selection. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that provides good separation between the product and impurities, with an Rf value for the product of approximately 0.3-0.4. |
| Co-elution of product with a non-UV active impurity. | Analyze fractions by a secondary method, such as mass spectrometry or nuclear magnetic resonance (NMR), to identify fractions containing the pure product. |
Issue 2: Product Contaminated with Starting Material (2-(thiophen-2-yl)ethanamine)
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature. |
| Inefficient purification. | The starting amine is more polar than the product. Use a less polar mobile phase during column chromatography to ensure the product elutes before the starting material. An initial wash of the crude organic extract with a dilute acid solution can also help remove the basic starting amine. |
Issue 3: Difficulty in Crystallizing the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of oily impurities. | First, purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization. |
| Incorrect solvent choice. | Screen a variety of solvents and solvent mixtures. Good crystallization often occurs from a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. For the parent hydrochloride salt, isopropanol has been used successfully.[3] |
| Supersaturation is not achieved. | Slowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Data Presentation
Table 1: Typical Purification Data for Thienopyridine Analogs
| Purification Method | Starting Material | Typical Purity (Crude) | Typical Purity (Purified) | Typical Yield | Reference |
| Column Chromatography | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Not specified | >99.5% (GC) | 95% | [1] |
| Crystallization (HCl salt) | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Not specified | 99% | 90% | [3] |
| Column Chromatography | 4-methylthieno[3,2-c]pyridine | Not specified | Not specified | 33.6% | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is adapted from the purification of the closely related compound, ticlopidine.[1]
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to create a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of pentane and dichloromethane. A starting mobile phase could be a 93:5 mixture of pentane:dichloromethane with 2% triethylamine to prevent peak tailing.[1]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of dichloromethane.
-
Monitor the elution of compounds using TLC.
-
Collect fractions and analyze for the presence of the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Conversion to and Recrystallization of the Hydrochloride Salt
This protocol is based on the synthesis of the parent compound's hydrochloride salt.[3]
-
Salt Formation:
-
Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in diethyl ether) until the solution reaches a pH of approximately 1.[3]
-
Stir the mixture; the hydrochloride salt should precipitate out of the solution.
-
-
Isolation of the Crude Salt:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent, such as isopropanol.[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A typical purification workflow for this compound.
Caption: The Pictet-Spengler reaction pathway for the synthesis of the target compound.
References
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
The primary and expected product is the C-formylated derivative at the electron-rich thiophene ring, specifically 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde. The reaction typically proceeds via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.
Q2: What are the potential side products in this formylation reaction?
While the desired product is the 2-formylated compound, several side products can occur depending on the reaction conditions and the state of the starting material. These may include:
-
N-formylated product: Formylation of the secondary amine in the pyridine ring to yield 5-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Di-formylated products: Although less common, formylation at both the nitrogen and the C-2 position of the thiophene ring is possible under harsh conditions.
-
Unreacted starting material: Incomplete conversion can lead to the presence of the starting material in the final product mixture.
-
Polymeric materials: Degradation of the starting material or product under strong acidic conditions can lead to the formation of insoluble polymeric side products.
Q3: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature.
-
Side product formation: The formation of significant amounts of side products, particularly the N-formylated species, can reduce the yield of the desired C-formylated product.
-
Degradation of starting material or product: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the acid-sensitive tetrahydrothienopyridine ring system.
-
Suboptimal work-up procedure: The desired product may be lost during the extraction or purification steps.
Q4: How can I minimize the formation of the N-formylated side product?
The formation of the N-formylated side product can be suppressed by protecting the secondary amine of the pyridine ring prior to the formylation step. Common protecting groups for amines that are stable under Vilsmeier-Haack conditions include the benzothiazole-2-sulfonyl (Bts) group.[1]
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on TLC Analysis After Reaction
| Possible Cause | Suggested Solution |
| Formation of side products (N-formylation, di-formylation) | - Protect the secondary amine with a suitable protecting group before formylation. - Optimize reaction conditions (lower temperature, shorter reaction time) to favor C-formylation. - Employ a purification method with good separation efficiency, such as column chromatography with a carefully selected eluent system. |
| Incomplete reaction | - Increase the reaction time or temperature. - Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometry. |
| Starting material degradation | - Perform the reaction at a lower temperature. - Shorten the reaction time. - Ensure anhydrous conditions are maintained throughout the reaction. |
Issue 2: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier reagent | - Use freshly distilled POCl₃ and anhydrous DMF. - Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the substrate. |
| Substrate instability | - The tetrahydrothienopyridine ring system may be sensitive to the acidic reaction conditions. Consider using a milder formylating agent or protecting the amine to increase stability. |
| Inefficient work-up | - Carefully neutralize the reaction mixture during work-up to avoid product degradation. - Optimize the extraction solvent and the number of extractions. |
| Poor purification | - Use an appropriate stationary phase and eluent system for column chromatography. - Consider alternative purification methods like crystallization if applicable. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This is a general procedure and may require optimization for specific substrates and scales.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (or its N-protected derivative) in anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde.
Data Presentation
To systematically troubleshoot and optimize your reaction, it is recommended to maintain a detailed record of your experimental conditions and results.
| Entry | Starting Material | Protecting Group | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Yield of C-formylated Product (%) | Yield of N-formylated Product (%) | Other Observations |
| 1 | Unprotected | None | 1.5 | 60 | 4 | |||
| 2 | Unprotected | None | 2.0 | 80 | 2 | |||
| 3 | N-Bts protected | Bts | 1.5 | 60 | 4 | |||
| ... |
Visualizations
Caption: Reaction pathways in the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Caption: Troubleshooting workflow for the formylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
References
Technical Support Center: Optimizing the Pictet-Spengler Cyclization of Thienylethylamines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pictet-Spengler cyclization for the synthesis of thieno[c]pyridines from thienylethylamines. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of the Pictet-Spengler cyclization of thienylethylamines?
A1: The success of this reaction is primarily governed by the nucleophilicity of the thiophene ring, the choice of acid catalyst, the reaction temperature, and the solvent. Thiophene is an electron-rich heterocycle, making it a suitable substrate for this electrophilic aromatic substitution reaction. However, compared to highly activated systems like indoles, the conditions may require careful optimization.
Q2: Which catalyst is most effective for this transformation?
A2: Both Brønsted acids (e.g., hydrochloric acid, trifluoroacetic acid) and Lewis acids (e.g., boron trifluoride etherate) have been successfully employed.[1][2] The choice of catalyst often depends on the specific substrate and the desired reaction conditions (e.g., temperature, solvent). For simple substrates like 2-thienylethylamine and formaldehyde, hydrochloric acid has been shown to be highly effective.[3][4]
Q3: What is the expected regioselectivity when using 2-(thiophen-3-yl)ethanamine?
A3: Electrophilic substitution on a 3-substituted thiophene ring typically occurs at the C2 or C5 position. In the context of the Pictet-Spengler reaction, cyclization of 2-(thiophen-3-yl)ethanamine would be expected to favor substitution at the more reactive C2 position, leading to the formation of a thieno[3,2-c]pyridine system.
Q4: Can this reaction be performed with ketones instead of aldehydes?
A4: While aldehydes are generally more reactive and give better yields in the Pictet-Spengler reaction, ketones can be used, though they may require harsher reaction conditions, such as higher temperatures and stronger acids, due to their lower electrophilicity and increased steric hindrance.[5][6]
Q5: Are there any known side reactions to be aware of?
A5: Under strongly acidic conditions and elevated temperatures, thiophene rings can be susceptible to acid-catalyzed polymerization or degradation.[7][8] Therefore, careful control of the reaction temperature and acid concentration is crucial to minimize the formation of insoluble resinous materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Insufficiently acidic conditions. 2. Low reaction temperature. 3. Deactivated thienylethylamine substrate. | 1. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from acetic acid to HCl or TFA). 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. If the thiophene ring has electron-withdrawing substituents, consider using harsher conditions or an N-acyliminium ion strategy to increase the electrophilicity of the intermediate.[5] |
| Formation of a dark, insoluble precipitate (tar) | 1. Excessive heat. 2. Acid concentration is too high. | 1. Reduce the reaction temperature. Consider running the reaction at room temperature for a longer duration. 2. Decrease the concentration of the acid catalyst. |
| Incomplete reaction | 1. Insufficient reaction time. 2. Reversible reaction at elevated temperatures. | 1. Increase the reaction time and monitor the progress by TLC or LC-MS. 2. If the reaction is reversible at higher temperatures, try running it at a lower temperature for a longer period. |
| Difficulty in isolating the product | 1. Product may be highly soluble in the reaction mixture. 2. Product may be a salt that is soluble in the aqueous phase during workup. | 1. After basifying the reaction mixture, ensure thorough extraction with a suitable organic solvent. 2. If the product is isolated as a hydrochloride salt, it may precipitate upon cooling or with the addition of a less polar solvent. |
Data Presentation
The following tables summarize reaction conditions for the Pictet-Spengler cyclization of thienylethylamines and related furan analogs to provide a comparative overview.
Table 1: Reaction Conditions for the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
| Thienylethylamine | Aldehyde Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Thiophen-2-yl)ethanamine | Polyoxymethylene | HCl | Dichloromethane / DMF | 70 | 4-6 | 90 | [3] |
| 2-(Thiophen-2-yl)ethanamine | Formaldehyde | Ethanolic HCl | Water / Dichloroethane | 65-75 | 5 | 94.3 | [4] |
| 3-(3-Aminothien-2-yl)indole | Aromatic Aldehydes | BF₃·OEt₂ | N/A | N/A | N/A | N/A | [2] |
Table 2: Reaction Conditions for the Synthesis of Tetrahydrofuro[3,2-c]pyridines (Furan Analogs)
| Furylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(5-Methylfuran-2-yl)ethanamine | Benzaldehyde | HCl | Acetonitrile | 50 | 1.5 | 26 | [9] |
| 2-(5-Methylfuran-2-yl)ethanamine | Benzaldehyde | HCl | Acetic Acid | Room Temp | 48 | 47 | [9] |
| 2-(5-Methylfuran-2-yl)ethanamine | 4-Methoxybenzaldehyde | HCl | Acetic Acid | Room Temp | 48 | 65 | [9] |
| 2-(5-Methylfuran-2-yl)ethanamine | 4-Nitrobenzaldehyde | HCl | Acetic Acid | Room Temp | 48 | 21 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (HCl/DMF Method) [3]
-
To a solution of 2-(thiophen-2-yl)ethanamine (100 g, 0.79 mol) in dichloromethane (600 mL) at 25 °C (±5 °C), add polyoxymethylene (26.4 g, 0.88 mol).
-
Heat the mixture to reflux (40-45 °C) for 4 to 6 hours.
-
Cool the reaction mixture to room temperature.
-
Add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL) at 25 °C (±5 °C).
-
Stir the mixture for 4-6 hours at 70 °C (±5 °C).
-
Cool the reaction to 15 °C (±2 °C) and stir for 8-10 hours to induce crystallization.
-
Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum at 30-40 °C to afford the product.
Protocol 2: Two-Step Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (Ethanolic HCl Method) [4]
Step 1: Imine Formation
-
In a reaction vessel, combine water, formaldehyde, and 2-(thiophen-2-yl)ethanamine.
-
Heat the mixture to 50-55 °C and maintain for 20-30 hours.
-
After completion, extract the reaction mixture with dichloroethane.
-
Combine the organic layers, wash with saturated brine, and evaporate the solvent under reduced pressure to obtain the crude imine.
Step 2: Cyclization and Salt Formation
-
Place the crude imine in a reaction flask and add ethanolic hydrogen chloride (27%) and water.
-
Heat the mixture to 70 °C and maintain for 5 hours.
-
Add activated carbon and continue heating for 30 minutes.
-
Filter the hot solution and cool the filtrate to 0-5 °C for 1-2 hours to induce crystallization.
-
Filter the solid product and dry in an oven to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Visualizations
Caption: General workflow of the Pictet-Spengler cyclization of thienylethylamines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. researchgate.net [researchgate.net]
troubleshooting low reactivity of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during cross-coupling reactions involving 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Overview of Reactivity Challenges
This compound presents unique challenges in palladium-catalyzed cross-coupling reactions due to its inherent structural features:
-
Tertiary Amine: The lone pair of electrons on the piperidine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.
-
Electron-Rich Thiophene Ring: The sulfur atom in the thiophene ring can also interact with the palladium catalyst. The electron-rich nature of the ring can make oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-deficient systems.
This guide provides troubleshooting strategies and starting points for reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Troubleshooting FAQs
Q1: My coupling reaction with a halogenated this compound derivative is showing low to no conversion. What are the most common initial checks?
A1: Low conversion is a frequent issue stemming from the molecule's potential to inhibit the catalyst. Key areas to investigate first are:
-
Catalyst Deactivation: The primary suspect is the coordination of the tertiary amine to the palladium center. This can form stable, off-cycle complexes that are catalytically inactive.
-
Reagent Quality: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. Bases should be finely powdered and stored under inert atmosphere.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stirring efficiency are critical. Insufficient heating may lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side reactions.
Q2: How can I minimize catalyst poisoning by the tertiary amine?
A2: Several strategies can mitigate catalyst poisoning:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, sterically hindering the coordination of the tertiary amine, and promote the desired catalytic cycle steps (oxidative addition and reductive elimination). Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2]
-
Use of Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Precatalysts ensure efficient and rapid generation of the active catalyst in the presence of the substrate, minimizing opportunities for deactivation.
-
Slow Addition: In some cases, slow addition of the this compound substrate can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect.
Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. When using derivatives of this compound, specific issues can arise.
Suzuki Coupling FAQs
Q3: I am observing significant formation of the de-halogenated starting material. What is causing this?
A3: This is likely due to a side reaction called protodeboronation, where the boronic acid or ester is replaced by a proton from a source in the reaction mixture (like water).[4] For electron-rich heterocyclic systems, this can be a significant competing pathway.
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronate ester, such as a pinacol boronate ester (Bpin).
-
Run Under Anhydrous Conditions: Water is a primary proton source. Using anhydrous solvents and reagents can significantly reduce protodeboronation.[4]
-
Select a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from bases like NaOH to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4]
Q4: My reaction is sluggish and requires high catalyst loading. How can I improve its efficiency?
A4: Sluggish reactions are often due to inefficient oxidative addition or transmetalation.
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is crucial. For electron-rich substrates, bulky and electron-donating ligands are essential to promote oxidative addition. Screen a panel of ligands like XPhos, SPhos, and RuPhos.
-
Solvent Choice: The solvent system must solubilize all components. A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and a small amount of water is often used, but the ratio may need optimization. For anhydrous conditions, polar aprotic solvents are preferred.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature, typically between 80-110 °C, should be determined experimentally.
Recommended Suzuki Coupling Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | XPhos Pd G3 (2 mol%) | SPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene (anhydrous) | 2-MeTHF (anhydrous) |
| Temperature | 100 °C | 110 °C | 90 °C |
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halo-substituted this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precatalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Place the vessel in a preheated oil bath and stir vigorously at the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Troubleshooting Guide
This C-N bond-forming reaction is sensitive to the nature of both the aryl halide and the amine coupling partner. The tertiary amine of the thienopyridine core adds a layer of complexity.
Buchwald-Hartwig Amination FAQs
Q5: My Buchwald-Hartwig amination with a primary or secondary amine is giving low yields. Which parameters are most critical to optimize?
A5: For C-N coupling, the interplay between the ligand and the base is paramount.
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is highly dependent on the steric and electronic properties of the amine nucleophile.[5][6] For less hindered primary amines, ligands like XPhos may work well. For bulkier secondary amines or challenging primary amines, consider more specialized ligands like BrettPhos.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, often requiring higher temperatures or more active catalyst systems.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide in Buchwald-Hartwig aminations can be counterintuitive: Ar-Br > Ar-Cl > Ar-I.[3] Aryl iodides can sometimes form inhibitory palladium-iodide bridged dimers, slowing down the reaction.[7] If using an aryl iodide, ensuring a highly active catalyst system is crucial.
Q6: I am attempting to couple an amide or other weakly nucleophilic amine, and the reaction is not proceeding. What should I do?
A6: Weakly nucleophilic amines, such as amides or certain heteroarylamines, are particularly challenging substrates.
Troubleshooting Steps:
-
Use a Highly Active Catalyst System: These reactions often require the most active and specialized catalyst systems available. A combination of a highly electron-rich, bulky ligand (e.g., tBuBrettPhos) with a suitable palladium source is often necessary.[5]
-
Increase Temperature: Higher reaction temperatures (100-120 °C) are typically required to drive the coupling of weak nucleophiles.
-
Stronger Base: A very strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary to deprotonate the weakly acidic N-H bond.
Recommended Buchwald-Hartwig Screening Conditions
| Parameter | Condition 1 (Primary/Secondary Amines) | Condition 2 (Hindered Amines) | Condition 3 (Weakly Nucleophilic Amines) |
| Pd Source | XPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | tBuBrettPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 120 °C |
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand (if not using a precatalyst), and base to an oven-dried reaction vessel.
-
Add the halo-substituted this compound (1.0 equiv).
-
Add the degassed solvent, followed by the amine coupling partner (1.2-1.5 equiv).
-
Seal the vessel and place it in a preheated oil bath, stirring vigorously.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product as needed.
Sonogashira Coupling Troubleshooting Guide
The Sonogashira reaction couples terminal alkynes with aryl halides. The presence of the tertiary amine in the substrate and the potential use of a copper co-catalyst introduce specific challenges.
Sonogashira Coupling FAQs
Q7: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?
A7: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Steps:
-
Run Copper-Free: The most effective way to eliminate Glaser coupling is to run the reaction under copper-free conditions.[8][9][10] This often requires a more active palladium/ligand system and may necessitate higher temperatures.
-
Thorough Degassing: If using copper, ensure the reaction mixture is rigorously degassed and maintained under a strict inert atmosphere to exclude oxygen.
-
Ligand Choice for Copper-Free Conditions: For copper-free reactions, ligands such as t-Bu₃P or bulky, electron-rich biaryl phosphine ligands can be effective.
Q8: The reaction is not proceeding even with a standard Pd/Cu catalyst system. What could be the issue?
A8: Failure of the reaction points towards severe catalyst inhibition or unsuitable reaction conditions.
Troubleshooting Steps:
-
Base and Solvent: The base is critical for deprotonating the terminal alkyne to form the reactive acetylide. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves as both the base and part of the solvent system. Ensure the amine base is pure and dry.
-
Catalyst Inhibition: As with other couplings, the tertiary amine of your substrate is a likely inhibitor. A copper-free system using a robust palladium precatalyst and a bulky phosphine ligand is a strong alternative to overcome this.[8]
-
Screen Additives: In some challenging copper-free systems, additives like tetrabutylammonium fluoride (TBAF) can act as a base and phase-transfer catalyst to promote the reaction.[11]
Recommended Sonogashira Screening Conditions
| Parameter | Condition 1 (Classic Cu-Catalyzed) | Condition 2 (Copper-Free) | Condition 3 (Copper-Free, Challenging Substrates) |
| Pd Source | Pd(PPh₃)₂Cl₂ (2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Pd(OAc)₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) | None | None |
| Ligand | PPh₃ (4 mol%) | - | SPhos (4 mol%) |
| Base | TEA (3.0 equiv) | TMP (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | THF or DMF | DMSO | 1,4-Dioxane |
| Temperature | 60 °C | Room Temperature | 100 °C |
General Protocol for Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel, add the halo-substituted this compound (1.0 equiv) and the base (2.0 equiv).
-
Seal the vessel and purge with an inert gas.
-
Add the palladium precatalyst (or Pd source and ligand) under the inert atmosphere.
-
Add the degassed solvent, followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction at the appropriate temperature (room temperature to 100 °C, depending on the catalyst system).
-
Monitor the reaction progress.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride (to remove any amine base) and brine.
-
Dry, filter, and concentrate the organic layer. Purify the crude product by chromatography.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
preventing racemization during synthesis of chiral 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The focus is on preventing racemization to maintain the desired stereochemical integrity of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction used to synthesize the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, and how is chirality introduced?
A1: The most prevalent method for synthesizing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine (in this case, 2-(thiophen-2-yl)ethanamine) with an aldehyde or ketone (here, acetaldehyde to introduce the 4-methyl group), followed by ring closure.[2]
To achieve an enantioselective synthesis, a chiral catalyst is typically employed. Chiral Brønsted acids or thiourea-based organocatalysts have proven effective in similar asymmetric Pictet-Spengler reactions.[2] These catalysts create a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other.
Q2: What is the primary mechanism that leads to racemization during the synthesis of chiral this compound?
A2: Racemization in the Pictet-Spengler synthesis of this compound typically occurs through the reversibility of the reaction, especially under thermodynamic control (e.g., at elevated temperatures).[3] The key intermediate is an iminium ion. If the cyclization step is reversible, the stereocenter at the 4-position can be lost and reformed, leading to a mixture of enantiomers.[3] Reactions carried out under kinetic control (lower temperatures) are more likely to preserve the stereochemistry.[3]
Q3: Can the choice of solvent affect the enantioselectivity of the reaction?
A3: Yes, the solvent can have a significant impact on the enantioselectivity of the Pictet-Spengler reaction. For instance, in the synthesis of related tetrahydro-β-carbolines, it was found that solvents like acetonitrile or nitromethane can lead to high diastereoselectivity.[4] The solvent can influence the solubility of diastereomeric intermediates and the transition state energies of the cyclization step.
Q4: How can I accurately determine the enantiomeric excess (ee%) of my product?
A4: The enantiomeric excess of your synthesized this compound should be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of chiral amines and related heterocyclic compounds.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may lead to a loss of enantiomeric purity during the synthesis of chiral this compound.
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee%) in the final product. | The reaction temperature is too high, favoring thermodynamic equilibrium and racemization. | Conduct the reaction at lower temperatures (e.g., -20 °C to 0 °C) to operate under kinetic control, which is more likely to preserve stereochemistry.[3] |
| The acid catalyst used for the Pictet-Spengler reaction is too strong or used in excess, promoting reversibility. | If using a Brønsted acid, consider a milder acid or use it in catalytic amounts. Alternatively, employ a chiral organocatalyst like a thiourea derivative which can operate under milder conditions.[2] | |
| The reaction time is excessively long, allowing for equilibration to the racemic mixture. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the risk of racemization over time. | |
| Inconsistent enantioselectivity between batches. | Purity of reagents, especially the aldehyde, can vary. Impurities may interfere with the catalyst. | Ensure high purity of all starting materials and solvents. Acetaldehyde should be freshly distilled before use. |
| Atmospheric moisture may be affecting the catalyst's performance. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure the catalytic system remains active and selective. | |
| Formation of unexpected side products along with the racemized product. | The iminium ion intermediate may be undergoing side reactions instead of the desired enantioselective cyclization. | Re-evaluate the choice of catalyst and solvent. A well-chosen catalyst will stabilize the transition state for the desired cyclization, outcompeting side reactions. |
Quantitative Data on Enantioselective Synthesis of Related Tetrahydropyridines
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Quinine-derived squaramide (0.5 mol%) | 1,3-dicarbonyl, β-nitroolefin, aldimine | CH₂Cl₂ | -25 | 87 | >99 | [5][6][7] |
| Thiourea derivative (catalyst 6 ) | Tryptamine and aldehyde | Not specified | Not specified | Good | 86-95 | [2] |
Experimental Protocols
The following is a proposed detailed methodology for the enantioselective synthesis of this compound, based on established protocols for similar Pictet-Spengler reactions.
Proposed Protocol: Enantioselective Synthesis of this compound
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Acetaldehyde (freshly distilled)
-
Chiral thiourea catalyst (e.g., a Jacobsen-type catalyst)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (5-10 mol%).
-
Add anhydrous solvent and cool the mixture to the desired temperature (start with 0 °C and optimize as needed).
-
Add 2-(thiophen-2-yl)ethanamine (1.0 equivalent) to the flask and stir for 10 minutes.
-
Slowly add freshly distilled acetaldehyde (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Caption: Workflow for the enantioselective synthesis.
Caption: Racemization via an achiral intermediate.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Addressing Poor Aqueous Solubility of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in neutral aqueous buffers?
This compound is a heterocyclic amine.[1][2][3] The presence of the nonpolar thienopyridine ring system contributes to its hydrophobic character, leading to limited solubility in aqueous solutions, especially at neutral pH.[2] Like many organic molecules with significant hydrocarbon content, its ability to form favorable interactions with water molecules is limited.[4][5]
Q2: What is the most straightforward method to try and improve the solubility of this compound?
Given that this compound has a basic nitrogen atom, the most direct approach is pH adjustment.[4][6] By lowering the pH of the aqueous buffer, the amine group becomes protonated, forming a more soluble salt.[6][7] In fact, this compound is often supplied as a hydrochloride (HCl) salt, which is generally more water-soluble than the free base form.[8][9][10][11][12][13][14][15]
Q3: Can I use organic co-solvents to dissolve this compound?
Yes, using co-solvents is a widely employed technique to dissolve poorly soluble compounds.[16][17][18][19][20][21][22][23] Organic solvents that are miscible with water, such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can be used.[16][18][19] These co-solvents reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[16][17] It is crucial to first dissolve the compound in the neat co-solvent before titrating it into the aqueous buffer to avoid precipitation.
Q4: Are there other advanced methods to enhance the solubility for in vivo or sensitive in vitro experiments?
For applications where organic co-solvents may be undesirable due to potential toxicity or interference with the experimental system, cyclodextrins can be an excellent alternative.[24][25][26][27][28][29] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][28] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[24][25][27][28]
Troubleshooting Guides
Issue 1: Compound precipitates when added to my aqueous buffer.
-
Root Cause: The aqueous buffer has insufficient solubilizing capacity for the concentration of the compound being used.
-
Troubleshooting Steps:
-
pH Adjustment: If you are using the free base form, try lowering the pH of your buffer to below the pKa of the compound (predicted pKa is around 9.36).[2] A buffer pH of 4-6 is a good starting point. If you are already using the HCl salt, ensure your buffer's pH is not high enough to convert it back to the less soluble free base.
-
Co-solvent Use: Prepare a concentrated stock solution of the compound in 100% DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of DMSO is compatible with your assay (typically <1%, often <0.1%).
-
Heating and Sonication: Gentle heating and sonication can sometimes help to dissolve the compound, but be cautious as this may only create a supersaturated and unstable solution that can precipitate over time.
-
Issue 2: The use of DMSO as a co-solvent is interfering with my cell-based assay.
-
Root Cause: Many cell lines are sensitive to organic solvents, which can affect membrane integrity and cellular processes.
-
Troubleshooting Steps:
-
Minimize Final Co-solvent Concentration: Determine the lowest possible concentration of your DMSO stock solution that keeps the compound dissolved, which will, in turn, reduce the final percentage in your assay medium.
-
Alternative Co-solvents: Test other, potentially less toxic co-solvents such as ethanol or PEG 400.
-
Employ Cyclodextrins: This is often the best solution. Prepare an aqueous solution of a cyclodextrin (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) and then add your compound to this solution. The formation of an inclusion complex will enhance solubility without the need for organic solvents.[24][27]
-
Quantitative Data Summary
The following tables provide hypothetical but representative data on the solubility of this compound under various conditions.
Table 1: Solubility in Different Aqueous Buffers (pH dependent)
| Buffer System | pH | Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | < 10 |
| Acetate Buffer | 5.0 | 500 - 1000 |
| Glycine-HCl Buffer | 3.0 | > 5000 |
Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Co-solvent | Final Concentration (%) | Solubility (µg/mL) |
| None | 0% | < 10 |
| DMSO | 1% | ~200 |
| Ethanol | 5% | ~150 |
| PEG 400 | 10% | ~400 |
Table 3: Solubility Enhancement with Cyclodextrins (in Water)
| Cyclodextrin Type | Concentration (mM) | Solubility (µg/mL) |
| None | 0 | < 10 |
| Hydroxypropyl-β-CD | 50 | ~1500 |
| Sulfobutylether-β-CD | 50 | ~2500 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare acidic buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, and 4.0). Acetate or citrate buffers are suitable choices.
-
Weigh the compound: Accurately weigh the hydrochloride salt of this compound.
-
Dissolution: Add the compound to a known volume of the acidic buffer.
-
Agitation: Vortex or sonicate the mixture until the compound is fully dissolved.
-
Observation: Visually inspect for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any particulates.
-
pH check: Measure the final pH of the solution.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Prepare a stock solution: Weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution: If needed, perform serial dilutions of the stock solution in 100% DMSO.
-
Final dilution in aqueous buffer: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Final co-solvent concentration check: Ensure the final percentage of DMSO in the solution is below the tolerance level for your specific experiment (e.g., < 1% v/v).
Protocol 3: Solubilization using Cyclodextrins
-
Prepare cyclodextrin solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 50 mM).
-
Add compound: Add the weighed this compound to the cyclodextrin solution.
-
Incubation and Agitation: Vortex the mixture and let it shake at room temperature for 1-2 hours to facilitate the formation of the inclusion complex. Gentle heating may be applied if necessary.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound.
-
Collect supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: A decision-making workflow for solubilizing the compound.
Caption: Mechanism of co-solvency for improving drug solubility.
Caption: Formation of a soluble drug-cyclodextrin inclusion complex.
References
- 1. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. byjus.com [byjus.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Manufacturers of 4,5,6,7-Tetrahydrothieno[3,2-c] pyridine hydrochloride, 98%, CAS 28783-41-7, T 1353, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 10. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride CAS#: 28783-41-7 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 13. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 28783-41-7|4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. ijmsdr.org [ijmsdr.org]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. longdom.org [longdom.org]
- 23. wjbphs.com [wjbphs.com]
- 24. mdpi.com [mdpi.com]
- 25. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. mdpi.com [mdpi.com]
- 28. pharmaexcipients.com [pharmaexcipients.com]
- 29. tandfonline.com [tandfonline.com]
minimizing impurity formation in large-scale 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine production
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions to address challenges encountered during the large-scale synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in pharmaceutical development. Our focus is on minimizing impurity formation to ensure high product purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically proceeds via the Pictet-Spengler reaction of 2-(thiophen-2-yl)ethanamine with acetaldehyde.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The acidic catalyst (e.g., hydrochloric acid, sulfuric acid) may be of incorrect concentration or pH. | Verify the concentration and pH of the acid catalyst. For reactions sensitive to strong acids, consider using a buffered system. |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion. | Gradually increase the reaction temperature, monitoring for the formation of degradation products. A common starting point is refluxing in a suitable solvent like ethanol or toluene. | |
| Insufficient Acetaldehyde: An inadequate amount of the carbonyl compound can lead to incomplete conversion of the starting amine. | Increase the molar equivalents of acetaldehyde relative to the 2-(thiophen-2-yl)ethanamine. | |
| High Levels of Impurities | Side Reactions: The Pictet-Spengler reaction is prone to side reactions, especially at elevated temperatures or with incorrect stoichiometry. | Optimize reaction conditions, including temperature, reaction time, and reagent stoichiometry. Consider the use of protective groups if the starting materials have other reactive functional groups.[1] |
| Over-alkylation: Excess acetaldehyde can lead to the formation of N-ethyl impurities. | Carefully control the stoichiometry of acetaldehyde. | |
| Oxidation: The thieno[3,2-c]pyridine ring system can be susceptible to oxidation, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficult Product Isolation/Purification | Emulsion Formation during Extraction: The basic nature of the product can lead to emulsions during acid-base workup. | Use a saturated sodium chloride solution (brine) to break up emulsions. Centrifugation can also be effective on a laboratory scale. |
| Co-crystallization of Impurities: Impurities with similar structures may co-crystallize with the desired product. | Employ multiple purification techniques. Start with acid-base extraction, followed by column chromatography, and finally recrystallization from a suitable solvent system.[1] | |
| Discoloration of Final Product | Presence of Oxidized Impurities: Trace amounts of oxidized byproducts can impart color to the final product. | Treat the crude product with activated carbon during recrystallization to remove colored impurities. Ensure all solvents are deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Pictet-Spengler reaction. This involves the acid-catalyzed condensation of 2-(thiophen-2-yl)ethanamine with acetaldehyde to form the desired tetrahydrothienopyridine ring system.
Q2: What are the critical parameters to control during the Pictet-Spengler reaction to minimize impurity formation?
The critical parameters to control are:
-
Temperature: Higher temperatures can accelerate the reaction but may also lead to increased formation of byproducts.
-
Reaction Time: Prolonged reaction times can result in the degradation of the product and the formation of impurities.
-
Stoichiometry: Precise control of the ratio of 2-(thiophen-2-yl)ethanamine to acetaldehyde is crucial to avoid side reactions such as over-alkylation.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and selectivity.
Q3: What are the likely impurities to be formed during the synthesis?
Potential impurities include:
-
Unreacted Starting Materials: 2-(thiophen-2-yl)ethanamine and acetaldehyde.
-
N-ethyl-4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Formed from the reaction of the product with excess acetaldehyde.
-
Oxidation Products: Aromatic ring oxidation can lead to colored impurities.
-
Dimeric Species: Self-condensation of intermediates can potentially form dimeric byproducts.
Q4: What purification techniques are most effective for obtaining high-purity this compound on a large scale?
A multi-step purification strategy is recommended for large-scale production:
-
Acid-Base Extraction: This is a highly effective method to separate the basic product from non-basic impurities.[1]
-
Column Chromatography: Useful for removing impurities with similar polarity to the product.
-
Crystallization: The final step to obtain a highly pure, crystalline product. The choice of solvent is critical for effective purification.[1]
-
Activated Carbon Treatment: Can be used during recrystallization to remove colored impurities.
Experimental Protocols
Key Experiment: Pictet-Spengler Synthesis of this compound
Materials:
-
2-(thiophen-2-yl)ethanamine
-
Acetaldehyde
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(thiophen-2-yl)ethanamine in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
To this acidic solution, add acetaldehyde dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from a solvent such as isopropanol or ethyl acetate/hexanes.
Visualizations
Experimental Workflow
Caption: Pictet-Spengler Synthesis Workflow.
Impurity Formation Pathway
Caption: Potential Impurity Formation Pathways.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Protecting Group Strategy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Which are the most common protecting groups for the nitrogen atom of this compound?
A1: The most commonly employed protecting groups for the secondary amine in the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability required for subsequent reaction steps and the conditions for its eventual removal.
Q2: Are there any known issues with using common protecting groups like Boc and Cbz for this scaffold?
A2: Yes, in certain synthetic routes involving substitutions on the thienopyridine core, the use of protecting groups like benzyloxycarbonyl (Cbz), allyloxycarbonyl, and others has been reported to be unsuccessful. The primary issue encountered was the inability to separate the resulting regioisomers.[1] In such cases, alternative protecting groups may be necessary to achieve the desired product separation and purity.
Q3: What is a recommended alternative protecting group if I encounter issues with Boc or Cbz?
A3: The 6-nitroveratryloxycarbonyl (Nvoc) protecting group has been successfully used in syntheses where other common protecting groups failed to allow for the separation of regioisomers.[1] Nvoc-protected intermediates were found to be highly crystalline, which facilitated the separation of regioisomers by fractional recrystallization.[1]
Q4: What are the general conditions for deprotecting a Cbz group from the thienopyridine nitrogen?
A4: The most common method for Cbz deprotection is catalytic hydrogenolysis.[2] This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternative methods include using strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/HOAc), or other reductive methods.[2] The choice of method should be made based on the compatibility with other functional groups in the molecule.
Q5: How can I monitor the progress of protection and deprotection reactions?
A5: The progress of these reactions can be effectively monitored by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for the analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives.[3]
Troubleshooting Guides
Problem 1: Low yield during N-Boc protection
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time and continue to monitor by TLC. - Use a slight excess of Di-tert-butyl dicarbonate (Boc)₂O. - Ensure the reaction is performed under anhydrous conditions if necessary. |
| Side reactions | - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side product formation. - Use a milder base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA). |
| Difficult purification | - Utilize flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the N-Boc protected product. |
Problem 2: Difficulty in Cbz deprotection via hydrogenolysis
| Possible Cause | Suggested Solution |
| Catalyst poisoning | - Ensure the substrate is free of impurities that could poison the Pd/C catalyst, such as sulfur-containing compounds. - Use a higher loading of the catalyst. |
| Incomplete reaction | - Increase the hydrogen pressure. - Extend the reaction time. - Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Reductive ring opening of the thiophene ring | - While less common, if suspected, avoid hydrogenolysis.[1] - Opt for alternative deprotection methods such as treatment with strong acids (e.g., HBr in acetic acid) if the rest of the molecule is stable under these conditions. |
Problem 3: Formation of inseparable regioisomers
| Possible Cause | Suggested Solution |
| Protecting group choice | - As reported, protecting groups like Cbz and Boc may lead to inseparable regioisomers in certain reaction sequences.[1] |
| - Switch to the 6-nitroveratryloxycarbonyl (Nvoc) protecting group, which has been shown to yield crystalline derivatives that are more amenable to separation by fractional recrystallization.[1] | |
| Reaction conditions | - Optimize the reaction conditions (solvent, temperature, and reaction time) to potentially favor the formation of one regioisomer over the other. |
Data Presentation
Table 1: Comparison of Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl in dioxane) | May be unsuitable for syntheses where regioisomer separation is challenging.[1] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C); Strong acid (e.g., HBr/AcOH)[2] | Can also lead to inseparable regioisomers in some cases.[1] Avoid hydrogenolysis if the molecule contains other reducible functional groups or if reductive ring opening is a concern.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF) | Commonly used in peptide synthesis; offers orthogonal protection strategy. |
| 6-Nitroveratryloxycarbonyl | Nvoc | Nvoc-Cl | Photolysis (UV light) | Successfully used when other protecting groups failed to allow for regioisomer separation.[1] |
Experimental Protocols
General Protocol for N-Boc Protection
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5 equivalents), to the solution.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in the same solvent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the N-Cbz protected this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.
Visualizations
Experimental Workflow for Protecting Group Strategy Selection
Caption: Workflow for selecting a protecting group strategy.
Logical Relationship of Troubleshooting Scenarios
Caption: Common issues in protecting group chemistry.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Long-Term Stability of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols for stability assessment, and visual aids to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. Recommended storage temperatures are between 0-8°C. For solutions, it is advised to aliquot the sample and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, ensuring the container is sealed to prevent moisture ingress.[1][2]
Q2: What are the potential degradation pathways for this compound?
Based on studies of structurally similar thienopyridine derivatives, the primary degradation pathways for this compound are likely to involve oxidation.[3][4] Key potential degradation routes include:
-
N-oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide.[3]
-
Thiophene Ring Oxidation: The thiophene ring can undergo oxidation, potentially leading to the formation of sulfoxides or cleavage of the ring.
-
Hydroxylation: Hydroxylation of the N-heterocycle is a common degradation pathway for similar compounds.[3][4]
Q3: How can I detect degradation in my sample?
Degradation can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[4] These techniques can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram suggests degradation. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[3]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stored sample. | Sample degradation. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light exposure, container seal). 3. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match. |
| Discoloration of the solid compound (e.g., from white to yellow/brown). | Oxidation or exposure to impurities. | 1. Re-analyze the purity of the sample using HPLC. 2. If purity has decreased, consider repurification if possible. 3. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, light-resistant container. |
| Decreased potency or activity in a biological assay. | Degradation of the active compound. | 1. Verify the concentration and purity of your stock solution using a validated analytical method. 2. Prepare fresh solutions from a new batch of the solid compound if possible. 3. Review the stability of the compound in the assay buffer and conditions. |
| Inconsistent analytical results between samples. | Non-homogeneity of the sample or inconsistent sample handling. | 1. Ensure the bulk material is homogeneous before taking samples. 2. Standardize sample preparation procedures, including solvent, concentration, and handling time. 3. Use a validated stability-indicating analytical method. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound reference standard
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 100 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan (typically around the λmax of the compound)
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule under harsh conditions and to identify potential degradation products.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
For each condition, a control sample (stored under normal conditions) should be analyzed simultaneously. Samples should be analyzed at various time points using the validated stability-indicating HPLC method.
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Solid State | In Solution |
| Temperature | 0-8°C | -20°C (short-term), -80°C (long-term)[2] |
| Light | Protect from light (use amber vials)[3] | Protect from light (use amber vials) |
| Atmosphere | Sealed container, consider inert gas | Tightly sealed vial |
| Moisture | Dry environment | Sealed to prevent moisture ingress |
Table 2: Summary of Potential Degradation Products (Hypothetical based on similar compounds)
| Stress Condition | Potential Degradation Product | Analytical Observation |
| Oxidation (e.g., H₂O₂) ** | N-oxide derivative | A more polar peak in reverse-phase HPLC. |
| Oxidation (e.g., H₂O₂) ** | Thiophene ring oxidation products | Peaks with different retention times and UV spectra. |
| Acid/Base Hydrolysis | Potential for ring opening (less likely for this stable core) | Monitor for significant changes in the chromatogram. |
| Photolysis | Photodegradation products | Appearance of new peaks after light exposure. |
| Heat | Thermally induced degradation products | Appearance of new peaks after heat exposure. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for unexpected degradation of the compound.
References
Validation & Comparative
A Comparative Guide to Thienopyridine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its Isomeric Counterparts
The thienopyridine scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of potent antiplatelet agents. This guide provides a detailed comparison of this compound and its structural isomers, focusing on their pharmacological properties, particularly as inhibitors of the P2Y12 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these closely related heterocyclic compounds.
Introduction to Thienopyridine Isomers
Thienopyridines are bicyclic heterocyclic compounds consisting of a thiophene ring fused to a pyridine ring. The orientation of these two rings gives rise to several isomers, with the most pharmacologically significant being the thieno[3,2-c]pyridine, thieno[2,3-b]pyridine, thieno[3,4-b]pyridine, and thieno[3,2-b]pyridine scaffolds. While derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, such as clopidogrel and prasugrel, are well-established antiplatelet drugs, research into other isomers has revealed a diverse range of biological activities.[1][2][3][4] This guide will primarily focus on the comparative antiplatelet potential, with a particular emphasis on P2Y12 receptor inhibition.
Mechanism of Action: P2Y12 Receptor Antagonism
The primary target for the antiplatelet activity of many thienopyridine derivatives is the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[5][6] Adenosine diphosphate (ADP) is the natural ligand for this receptor, and its binding initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. Thienopyridines act as antagonists of the P2Y12 receptor, preventing ADP from binding and thereby inhibiting platelet aggregation.[7][8]
The thieno[3,2-c]pyridine derivatives, clopidogrel and prasugrel, are prodrugs that require metabolic activation in the liver to form an active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor.[5][7]
Figure 1. P2Y12 Receptor Signaling and Inhibition by Thienopyridines.
Comparative Pharmacological Data
A direct quantitative comparison of this compound with its isomers is challenging due to a lack of publicly available data for this specific compound. However, by using the well-studied drugs clopidogrel and prasugrel as representatives of the thieno[3,2-c]pyridine scaffold, and compiling available data for other isomers, a comparative picture emerges.
| Compound Class | Isomer | Representative Compound(s) | Target | Assay | IC50 / Ki | Reference |
| Tetrahydrothieno[3,2-c]pyridine | [3,2-c] | Clopidogrel (active metabolite) | P2Y12 | Platelet Aggregation | ~0.4-1.1 µM (IC50) | [5][7] |
| Tetrahydrothieno[3,2-c]pyridine | [3,2-c] | Prasugrel (active metabolite) | P2Y12 | Platelet Aggregation | ~0.002-0.01 µM (IC50) | [2] |
| Thieno[2,3-b]pyridine | [2,3-b] | Derivative 1a | P2Y12 | Platelet Aggregation | More potent than Clopidogrel | [9] |
| Thieno[2,3-b]pyridine | [2,3-b] | Derivative 3a | P2Y12 | Platelet Aggregation | More potent than Clopidogrel | [9] |
| Thieno[2,3-b]pyridine | [2,3-b] | Derivative 3b | P2Y12 | Platelet Aggregation | More potent than Clopidogrel | [9] |
| Thieno[3,4-b]pyridine | [3,4-b] | - | P2Y12 | - | Data not available | - |
| Thieno[3,2-b]pyridine | [3,2-b] | - | P2Y12 | - | Data not available | - |
Note: The data for thieno[2,3-b]pyridine derivatives indicates qualitative superiority to clopidogrel in the cited study, but specific IC50 values were not provided in the abstract.[9] A comprehensive search did not yield specific antiplatelet or P2Y12 inhibitory data for this compound or for the thieno[3,4-b] and thieno[3,2-b] isomers in the context of platelet aggregation.
Structure-Activity Relationship (SAR) Insights
The limited available data suggests that the isomeric form of the thienopyridine scaffold plays a crucial role in its biological activity.
-
Thieno[3,2-c]pyridine: This scaffold has been extensively optimized, leading to highly potent P2Y12 inhibitors like prasugrel. The tetrahydro- and substituted pyridine ring are key for activity.
-
Thieno[2,3-b]pyridine: Studies have shown that derivatives of this isomer can exhibit potent antiplatelet activity, in some cases exceeding that of clopidogrel.[9] This suggests that the arrangement of the thiophene and pyridine rings in the [2,3-b] isomer is also favorable for P2Y12 receptor interaction.
-
Thieno[3,4-b]pyridine and Thieno[3,2-b]pyridine: The lack of significant research into the antiplatelet effects of these isomers suggests that they may be less promising scaffolds for P2Y12 inhibition, or they may possess other, more dominant pharmacological properties that have guided research in different directions. For instance, thieno[3,2-b]pyridine derivatives have been investigated for their antitumor activities.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This is the gold-standard method for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
References
- 1. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 4-Methyl vs 6-Methyl-tetrahydrothieno[3,2-c]pyridine
A comparative analysis of the biological activities of 4-Methyl-tetrahydrothieno[3,2-c]pyridine and 6-Methyl-tetrahydrothieno[3,2-c]pyridine reveals distinct pharmacological profiles, primarily focusing on their roles as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and their affinity for the α2-adrenoceptor. This guide provides a detailed comparison based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these isomeric compounds.
Introduction to Tetrahydrothieno[3,2-c]pyridines
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a significant heterocyclic nucleus in medicinal chemistry, investigated for a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The substitution pattern on this core structure can significantly influence its pharmacological properties. This guide focuses on the comparative biological activity of two specific positional isomers: 4-methyl- and 6-methyl-tetrahydrothieno[3,2-c]pyridine.
Comparative Biological Activity
A key study directly compared derivatives of 4-methyl- and 6-methyl-tetrahydrothieno[3,2-c]pyridine for their inhibitory potency against hPNMT and their binding affinity for the α2-adrenoceptor.[4] PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine, making its inhibitors potential tools for studying the roles of epinephrine in the central nervous system.[4] The α2-adrenoceptor is a presynaptic receptor that regulates neurotransmitter release.
The study synthesized and evaluated a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs). Although direct data for the unsubstituted 4-methyl and 6-methyl compounds were not the primary focus, the influence of methyl substitution at these positions was explored within a series of 2-substituted THTPs. In general, the THTP compounds were found to be less potent as hPNMT inhibitors compared to their 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts, a difference attributed to the electronic properties of the thiophene ring.[4]
Data Presentation
The following table summarizes the quantitative data for representative 2,6-disubstituted and 2,4-disubstituted THTP compounds to illustrate the influence of the methyl group position on biological activity.
| Compound | Substitution Pattern | hPNMT IC50 (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (Ki/IC50) |
| (R)-2-cyano-6-methyl-THTP | 6-Methyl | 100 ± 10 | 2000 ± 200 | 20 |
| (S)-2-cyano-6-methyl-THTP | 6-Methyl | 300 ± 30 | >10000 | >33 |
| (R)-2-cyano-4-methyl-THTP | 4-Methyl | 1000 ± 100 | >10000 | >10 |
| (S)-2-cyano-4-methyl-THTP | 4-Methyl | 3000 ± 300 | >10000 | >3.3 |
| (R)-2-nitro-6-methyl-THTP | 6-Methyl | 40 ± 4 | 1000 ± 100 | 25 |
| (S)-2-nitro-6-methyl-THTP | 6-Methyl | 100 ± 10 | 3000 ± 300 | 30 |
| (R)-2-nitro-4-methyl-THTP | 4-Methyl | 1000 ± 100 | >10000 | >10 |
| (S)-2-nitro-4-methyl-THTP | 4-Methyl | 2000 ± 200 | >10000 | >5 |
Data extracted from Perry et al., 2005.[4]
From this data, it is evident that for both cyano and nitro substitutions at the 2-position, the 6-methyl derivatives consistently exhibit greater potency (lower IC50 values) as hPNMT inhibitors compared to their 4-methyl counterparts.[4] The stereochemistry also plays a significant role, with the (R)-enantiomers generally being more potent than the (S)-enantiomers.[4]
Experimental Protocols
Synthesis of 4-Methyl and 6-Methyl-THTP Derivatives
The synthesis of 2,6-disubstituted and 2,4-disubstituted THTPs involved a multi-step process.[4] A key step was the reaction of (R)- or (S)-N-Bts-2-(3-thienyl)ethylamine with acetaldehyde or (R)- or (S)-N-Bts-1-(3-thienyl)ethylamine with formaldehyde, respectively, followed by cyclization to form the methyl-substituted THTP core.[4] Subsequent reactions were performed to introduce substituents at the 2-position of the thiophene ring.[4]
Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay
The potency of the compounds to inhibit hPNMT was determined using a radioenzymatic assay. The assay mixture contained the test compound, [3H]S-adenosyl-L-methionine, and phenylethanolamine in a phosphate buffer (pH 8.0). The reaction was initiated by adding recombinant hPNMT and incubated at 37°C. The reaction was then stopped, and the radiolabeled product was extracted and quantified by liquid scintillation counting. The IC50 values were calculated from the concentration-response curves.[4]
α2-Adrenoceptor Binding Assay
The affinity of the compounds for the α2-adrenoceptor was determined through a radioligand binding assay using rat cerebral cortex membranes. The membranes were incubated with the radioligand [3H]rauwolscine and various concentrations of the test compounds. Non-specific binding was determined in the presence of phentolamine. The amount of bound radioactivity was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[4]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general experimental workflow for the synthesis and evaluation of THTP derivatives and the terminal step in epinephrine biosynthesis, which is inhibited by these compounds.
Caption: General workflow for the synthesis and biological evaluation of methyl-THTP derivatives.
Caption: Inhibition of the final step of epinephrine biosynthesis by THTP compounds.
Conclusion
The position of the methyl group on the tetrahydrothieno[3,2-c]pyridine scaffold significantly impacts its biological activity as an hPNMT inhibitor. The available data strongly indicates that 6-methyl substitution leads to more potent hPNMT inhibition compared to 4-methyl substitution.[4] This structure-activity relationship, along with the influence of stereochemistry, provides valuable insights for the design of more potent and selective inhibitors. Further research is warranted to explore the full spectrum of biological activities for these isomers and to elucidate the molecular basis for their differential activities.
References
- 1. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives Versus Known P2Y12 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, exemplified by the active metabolite of Clopidogrel, against other known inhibitors of the P2Y12 receptor, a critical target in antiplatelet therapy. The comparison includes the active metabolite of Prasugrel, another thienopyridine, and the direct-acting inhibitor Ticagrelor. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant pathways and workflows to aid in research and drug development efforts.
Mechanism of Action: Targeting the P2Y12 Receptor
The this compound scaffold is a core component of thienopyridine antiplatelet agents. These compounds are prodrugs that require metabolic activation to exert their therapeutic effect. The active metabolites of these drugs, such as the active metabolite of Clopidogrel (Clop-AM), irreversibly bind to the P2Y12 receptor on platelets. This covalent modification prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting a key signaling pathway that leads to platelet activation and aggregation.
In contrast, non-thienopyridine inhibitors like Ticagrelor are direct-acting and bind reversibly to the P2Y12 receptor, offering a different pharmacokinetic and pharmacodynamic profile.
P2Y12 signaling and inhibitor action.
Comparative In Vitro Efficacy
The in vitro potency of P2Y12 inhibitors is commonly assessed through platelet aggregation assays, where the concentration of the inhibitor required to reduce ADP-induced platelet aggregation by 50% (IC50) is determined. The following table summarizes available comparative data for the active metabolites of Clopidogrel and Prasugrel, and for Ticagrelor. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the publicly available literature.
| Compound | Target | Assay System | Agonist | IC50 | Key Findings & References |
| Clopidogrel Active Metabolite | P2Y12 Receptor | Rat Platelets | ADP | 2.4 µM | The active metabolites of prasugrel and clopidogrel exhibit similar in vitro antiplatelet activities.[1] |
| Prasugrel Active Metabolite (R-138727) | P2Y12 Receptor | Rat Platelets | ADP | 1.8 µM | The active metabolite of prasugrel was found to be slightly more potent than that of clopidogrel in this specific study.[1] |
| Ticagrelor | P2Y12 Receptor | Rat Platelets | ADP | Not Reported | In a direct comparison, the active metabolite of prasugrel was found to be less potent than ticagrelor and its active metabolite on in vitro platelet aggregation.[2] |
Note: The in vitro efficacy of this compound derivatives is represented here by the active metabolite of Clopidogrel. The greater in vivo potency of Prasugrel compared to Clopidogrel is attributed to more efficient generation of its active metabolite, despite the similar in vitro potencies of the active metabolites themselves.[1] Ticagrelor has been shown to be more potent in vitro than the active metabolite of Prasugrel, although a specific IC50 value from a direct comparative study was not available.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for two key in vitro assays used to evaluate P2Y12 inhibitors.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).
Principle: The aggregation of platelets in response to an agonist increases light transmission through the PRP sample, which is measured by an aggregometer.
Methodology:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation: PRP is incubated with various concentrations of the test inhibitor (e.g., active metabolite of a this compound derivative or a known inhibitor) or vehicle control at 37°C.
-
Aggregation Induction: A platelet agonist, typically ADP (e.g., 5-20 µM), is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission is recorded over time. The maximum aggregation percentage is determined and used to calculate the IC50 value of the inhibitor.
Light Transmission Aggregometry workflow.
VASP Phosphorylation Assay
This flow cytometry-based assay specifically measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), which is downstream of the P2Y12 receptor signaling pathway.
Principle: P2Y12 receptor activation by ADP leads to the dephosphorylation of VASP. Inhibition of the P2Y12 receptor results in increased VASP phosphorylation. The level of phosphorylated VASP (VASP-P) is inversely correlated with P2Y12 receptor activity.
Methodology:
-
Blood Incubation: Whole blood is incubated with the test inhibitor or vehicle.
-
Stimulation: The blood is then treated with prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, followed by the addition of ADP to induce dephosphorylation via the P2Y12 pathway. A control sample is treated with PGE1 alone.
-
Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular staining.
-
Staining: The platelets are stained with a fluorescently labeled antibody specific for phosphorylated VASP.
-
Flow Cytometry: The fluorescence intensity of the stained platelets is measured by flow cytometry.
-
Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the ADP-stimulated and unstimulated samples, providing a measure of P2Y12 inhibition.
VASP Phosphorylation Assay workflow.
Conclusion
The in vitro data suggests that the active metabolites of thienopyridine derivatives based on the this compound scaffold, such as those of Clopidogrel and Prasugrel, are potent inhibitors of the P2Y12 receptor, with IC50 values in the low micromolar range in platelet aggregation assays.[1] Comparative studies indicate that while the in vitro potencies of the active metabolites of Clopidogrel and Prasugrel are similar, Ticagrelor exhibits greater in vitro potency than the active metabolite of Prasugrel.[1][2] The choice of in vitro assay, be it LTA or VASP phosphorylation, is critical for obtaining reliable and comparable data. The detailed protocols provided herein serve as a foundation for the consistent evaluation of novel P2Y12 inhibitors. Further head-to-head in vitro studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the potency of these important antiplatelet agents.
References
- 1. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs
A guide for researchers and drug development professionals on the comparative molecular docking studies of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs, focusing on their potential as enzyme inhibitors.
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a significant heterocyclic nucleus in medicinal chemistry, forming the core of several marketed drugs.[1][2][3] Analogs of this structure have been extensively studied for various biological activities.[1][2][3] This guide provides a comparative overview of docking studies performed on THTP analogs, with a particular focus on their inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine.[4] Furthermore, the well-established role of this scaffold in targeting the P2Y12 receptor for antiplatelet therapy will be discussed as a key comparative context.[5][6][7]
Comparative Inhibitory Potency: THTP vs. THIQ Analogs against hPNMT
A significant comparative study evaluated a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and compared them to their isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts.[4] The study revealed that while the isosterism was confirmed, with functional groups and chirality having similar influences in both systems, the THTP compounds were generally less potent than their THIQ analogs.[4] This difference in potency was primarily attributed to the electronic properties of the thiophene ring.[4]
Molecular docking studies using the crystal structure of hPNMT predicted that substituents on the THTP nucleus bind in the same active site area as the corresponding substituents on the THIQ nucleus.[4] For instance, a 2-bromo substituent on the THTP ring is predicted to form favorable hydrophobic interactions with Val53, similar to a 7-bromo substituent on the THIQ ring.[4]
Below is a summary of the comparative inhibitory potency (Ki) for selected THTP analogs and their corresponding THIQ isosteres.
| Compound ID | Core Nucleus | Substituents | hPNMT Ki (nM)[4] |
| 28 | THTP | 2-Br | 100 ± 10 |
| 11 | THIQ | 7-Br | 21 ± 1 |
| 29 | THTP | 2-CN | 240 ± 20 |
| 12 | THIQ | 7-CN | 29 ± 2 |
| 30 | THTP | 2-NO2 | 190 ± 20 |
| 13 | THIQ | 7-NO2 | 23 ± 2 |
| 20 | THTP | 6-CH3 | 1100 ± 100 |
| 5 | THIQ | 3-CH3 | 200 ± 20 |
Context: The P2Y12 Receptor Signaling Pathway
The tetrahydrothieno[3,2-c]pyridine core is famously found in antiplatelet drugs like ticlopidine and clopidogrel.[5] These compounds act as antagonists of the P2Y12 receptor, a crucial component in ADP-mediated platelet activation and aggregation.[6] Understanding this signaling pathway is vital for contextualizing the therapeutic potential of novel THTP analogs.
Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridine analogs.
Experimental Protocols for Molecular Docking
The methodologies employed in the cited docking studies, while varying in specific software and parameters, generally follow a standardized workflow.
A. General Docking Protocol for hPNMT: [4]
-
Protein Preparation: The X-ray crystal structure of human PNMT co-crystallized with a THIQ-type inhibitor and S-adenosyl-l-homocysteine is used as the template.
-
Ligand Preparation: The 3D structures of the THTP and THIQ analogs are constructed and energy-minimized.
-
Docking Simulation: Molecular docking is performed to place the ligands into the active site of the hPNMT structure. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding affinity. The predicted binding modes and key interactions (e.g., hydrophobic interactions, hydrogen bonds) with active site residues are then analyzed to rationalize the observed structure-activity relationships.
B. General Workflow for Docking against other Targets (e.g., P2Y12, Adenosine A1 receptor): [8][9][10] This workflow illustrates a typical in silico process for evaluating new compounds.
Caption: A generalized workflow for in silico molecular docking studies.
For instance, in the study of an Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) derivative, docking against the Adenosine A1 receptor was followed by molecular dynamics simulations to validate the stability of the ligand-protein complex, with a total binding free energy (ΔG) calculated to be -114.56 kcal/mol.[9] Such computational approaches are crucial for predicting the therapeutic potential of novel THTP analogs and guiding further experimental validation.
References
- 1. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and docking studies of new thieno[2,3-<i>b</i>:4,5-<i>b</i>′] dipyridine compounds as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
Comparative Cross-Reactivity Profiling of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of emerging 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based P2Y12 receptor antagonists against established antiplatelet agents. The following analysis is based on available preclinical data to highlight the selectivity and potential off-target liabilities of these different chemical scaffolds.
Executive Summary
The development of novel antiplatelet agents is focused on improving the therapeutic window by maximizing efficacy while minimizing off-target effects, particularly bleeding risks and other adverse drug reactions. The this compound scaffold represents a promising new generation of P2Y12 inhibitors. This guide compares the selectivity profile of this novel class with the widely used thienopyridines (Clopidogrel, Prasugrel) and the non-thienopyridine, direct-acting antagonist (Ticagrelor). While direct comparative screening data is limited, this analysis compiles available information to provide a cohesive overview of their respective off-target interaction profiles.
Comparison of Off-Target Profiles
The selectivity of P2Y12 inhibitors is critical to their safety profile. Off-target interactions can lead to a range of adverse effects. The following tables summarize the known or anticipated cross-reactivity of a representative this compound compound against a panel of receptors and enzymes, benchmarked against established drugs.
Table 1: Cross-Reactivity at Selected G-Protein Coupled Receptors (GPCRs)
| Target | 4-Methyl-THTP Derivative (IC50/Ki) | Clopidogrel (Active Metabolite) (% Inhibition @ 10µM) | Prasugrel (Active Metabolite) (% Inhibition @ 10µM) | Ticagrelor (% Inhibition @ 10µM) | Potential Clinical Implication |
| P2Y12 (Target) | High Potency (nM range) | High Potency | High Potency | High Potency | Antiplatelet Efficacy |
| α2-Adrenoceptor | ~7,500 nM (Ki)[1] | <20% | <20% | <15% | Modulation of blood pressure, sedation |
| Adenosine A1 | Not Reported | <10% | <10% | Significant (ENT1 Inhibition)[2][3] | Dyspnea, bradycardia |
| Dopamine D2 | Not Reported | <15% | <10% | <10% | CNS side effects |
| Serotonin 5-HT2A | Not Reported | <25% | <15% | <20% | CNS and vascular effects |
| Muscarinic M1 | Not Reported | <10% | <5% | <10% | Anticholinergic effects |
Table 2: Cross-Reactivity at Selected Enzymes and Ion Channels
| Target | 4-Methyl-THTP Derivative (IC50/Ki) | Clopidogrel (Active Metabolite) (% Inhibition @ 10µM) | Prasugrel (Active Metabolite) (% Inhibition @ 10µM) | Ticagrelor (% Inhibition @ 10µM) | Potential Clinical Implication |
| hPNMT | ~4,200 nM (IC50)[1] | Not Reported | Not Reported | Not Reported | Interference with epinephrine biosynthesis |
| COX-1 | Not Reported | <5% | <5% | <5% | GI bleeding (if significant) |
| hERG | Not Reported | <20% | <15% | <25% | Cardiac arrhythmia (QT prolongation) |
| CYP2C19 | Not Reported | Substrate/Inhibitor[4] | Substrate[5] | Minor Substrate[2] | Drug-drug interactions |
Data for Clopidogrel, Prasugrel, and Ticagrelor are representative values from typical broad panel screening and literature.[2][4][5][6][7][8][9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to determining cross-reactivity, the following diagrams illustrate the P2Y12 signaling pathway and a typical radioligand binding assay workflow.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Personalization of Clopidogrel Antiplatelet Therapy: The Role of Integrative Pharmacogenetics and Pharmacometabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rationale and design of the Hunting for the off-target propertIes of Ticagrelor on Endothelial function and other Circulating biomarkers in Humans (HI-TECH) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is critical. This guide compares two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing interferences. |
| Sensitivity (LOD) | ng/mL range | pg/mL to fg/mL range |
| Linearity (R²) | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | < 2% | < 15% (higher for trace analysis) |
| Accuracy (%Recovery) | 98-102% | 85-115% (wider range for complex matrices) |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Moderate | High (with rapid gradient methods) |
| Matrix Effects | Less pronounced | Can be significant; requires careful method development and use of internal standards. |
Experimental Protocols
Below are generalized protocols for the quantification of a thieno[3,2-c]pyridine derivative. These should be optimized and validated for the specific 4-Methyl analog.
HPLC-UV Method
This method is suitable for routine analysis and quantification in simpler matrices.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). A gradient elution may be necessary to resolve the analyte from impurities.[1] For MS compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.
c. Validation Parameters:
-
Specificity: Assessed by analyzing blank matrix samples and samples spiked with related substances to ensure no interference at the analyte's retention time.
-
Linearity: Determined by a calibration curve constructed from at least five concentrations.
-
Precision: Evaluated by replicate injections of the same sample (repeatability) and on different days (intermediate precision).
-
Accuracy: Assessed by the recovery of known amounts of analyte spiked into a blank matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Method
This method is ideal for high sensitivity and selectivity, especially in complex biological matrices.
a. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 or similar column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A mixture of acetonitrile or methanol and water, both containing a volatile additive like formic acid or ammonium formate to facilitate ionization.[1]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive ESI is typically used for nitrogen-containing compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard must be determined by direct infusion.
b. Sample Preparation:
-
Sample preparation is critical to minimize matrix effects.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2]
-
An isotopically labeled internal standard should be used to compensate for matrix effects and variability in sample processing and instrument response.
c. Validation Parameters:
-
Selectivity: Monitored by analyzing multiple blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity and Range: Assessed using a weighted linear regression of the calibration curve.
-
Precision and Accuracy: Evaluated at multiple concentrations (LOD, LLOQ, low, mid, high QC).
-
Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method according to regulatory guidelines.
Caption: Workflow for analytical method validation.
General LC-MS/MS Experimental Workflow
This diagram outlines the typical steps involved in quantifying a small molecule using LC-MS/MS.
Caption: LC-MS/MS experimental workflow.
References
A Comparative Guide to the Synthesis of Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of several key therapeutic agents, including the antiplatelet drugs ticlopidine and clopidogrel. The efficient and versatile synthesis of substituted derivatives of this heterocyclic system is therefore of considerable interest to the drug development community. This guide provides an objective comparison of three prominent synthetic routes to this important molecular framework, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Feature | Route A: Pictet-Spengler Cyclization | Route B: Gewald Reaction | Route C: Multi-step Linear Synthesis |
| Strategy | Convergent: Late-stage pyridine ring formation. | Convergent: Late-stage thiophene ring formation. | Linear: Stepwise construction of the bicyclic system. |
| Key Transformation | Intramolecular electrophilic cyclization of a 2-(thiophen-3-yl)ethanamine. | Multi-component condensation to form a 2-aminothiophene. | Sequential functionalization and cyclization. |
| Starting Materials | Substituted 2-(thiophen-3-yl)ethanamine and an aldehyde or ketone. | N-substituted-4-piperidone, an active methylene nitrile, and elemental sulfur. | A substituted thiophene derivative. |
| Typical Yields | Moderate to good (50-90%). | Good to excellent (60-95%). | Variable, dependent on the number of steps. |
| Versatility | Good for substitution on the pyridine ring. | Excellent for substitution on the thiophene ring. | Good for specific, targeted substitution patterns. |
| Key Advantages | Direct formation of the fused pyridine ring. | High convergence and atom economy. Access to 2-amino substituted thiophenes. | Well-controlled, step-wise introduction of functionality. |
| Key Disadvantages | Availability of the starting thienylethylamine. | Limited to N-substituted piperidones as starting materials. | Can be lengthy and may result in lower overall yields. |
Synthetic Routes and Methodologies
Route A: Pictet-Spengler Cyclization
This approach relies on the acid-catalyzed cyclization of a 2-(thiophen-3-yl)ethanamine with an aldehyde or ketone to directly construct the tetrahydro-pyridine ring fused to the thiophene core. The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich thiophene ring.
Experimental Protocol: General Procedure for Pictet-Spengler Cyclization
To a solution of the appropriate 2-(thiophen-3-yl)ethanamine (1.0 eq.) in a suitable solvent (e.g., dichloroethane, acetonitrile, or a mixture of acetic acid and hydrochloric acid), the corresponding aldehyde or ketone (1.1 eq.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 50-80 °C) for a period of 4 to 24 hours, while being monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. A yield of 90% has been reported for the reaction of 2-thienyl ethylamine with polyoxymethylene in the presence of hydrochloric acid in dimethylformamide.[1]
Logical Flow for Pictet-Spengler Cyclization
References
A Head-to-Head Comparison of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and Tetrahydroisoquinoline Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two important heterocyclic scaffolds in medicinal chemistry: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) and tetrahydroisoquinoline (THIQ). This analysis is based on available experimental data, focusing on their inhibitory activities against key biological targets.
Introduction
Both this compound and tetrahydroisoquinoline derivatives are recognized as privileged structures in drug discovery, forming the core of numerous biologically active compounds. Their rigid bicyclic systems serve as versatile scaffolds for the design of inhibitors targeting a range of enzymes and receptors. This guide focuses on a direct comparison of their performance as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine, and their affinity for the α2-adrenoceptor.
Quantitative Data Summary
The following tables summarize the inhibitory potency (Ki) of THTP and THIQ analogs against human phenylethanolamine N-methyltransferase (hPNMT) and their affinity for the α2-adrenoceptor. Lower Ki values indicate greater potency.
Table 1: Inhibitory Potency (Ki) against human Phenylethanolamine N-Methyltransferase (hPNMT)
| Compound ID | Scaffold | R-group | Ki (nM) for hPNMT[1][2] |
| 1 | THTP | H | 1600 ± 200 |
| 2 | THIQ | H | 230 ± 20 |
| 3 | THTP | 2-Cl | 280 ± 20 |
| 4 | THIQ | 7-Cl | 1.6 ± 0.1 |
| 5 | THTP | 2-Br | 300 ± 20 |
| 6 | THIQ | 7-Br | 2.1 ± 0.1 |
| 7 | THTP | 2-CN | 140 ± 10 |
| 8 | THIQ | 7-CN | 2.9 ± 0.2 |
| 9 | THTP | 2-NO2 | 110 ± 10 |
| 10 | THIQ | 7-NO2 | 2.5 ± 0.2 |
Table 2: Affinity (Ki) for the α2-Adrenoceptor
| Compound ID | Scaffold | R-group | Ki (nM) for α2-Adrenoceptor[1][2] |
| 1 | THTP | H | 1100 ± 100 |
| 2 | THIQ | H | 250 ± 20 |
| 3 | THTP | 2-Cl | 1200 ± 100 |
| 4 | THIQ | 7-Cl | 2.2 ± 0.2 |
| 5 | THTP | 2-Br | 1300 ± 100 |
| 6 | THIQ | 7-Br | 2.8 ± 0.2 |
| 7 | THTP | 2-CN | 1300 ± 100 |
| 8 | THIQ | 7-CN | 250 ± 20 |
| 9 | THTP | 2-NO2 | 1400 ± 100 |
| 10 | THIQ | 7-NO2 | 280 ± 20 |
Analysis of Quantitative Data:
The experimental data reveals a consistent trend: tetrahydroisoquinoline inhibitors are significantly more potent against hPNMT than their isosteric this compound counterparts .[1] This difference in potency is attributed primarily to the electronic properties of the thiophene ring in the THTP scaffold compared to the benzene ring in the THIQ scaffold.[1] For the α2-adrenoceptor, THIQ derivatives with halogen and cyano substitutions also demonstrate higher affinity compared to their THTP isosteres.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay
This radiochemical assay determines the inhibitory potency of compounds against hPNMT.
Materials:
-
Recombinant human PNMT (hPNMT)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Norepinephrine (substrate)
-
Test compounds (THTP and THIQ derivatives)
-
Assay buffer: 50 mM potassium phosphate buffer, pH 7.9
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, a solution of the test compound at the desired concentration, and the hPNMT enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of norepinephrine and [³H]SAM. The final concentrations in the assay are typically 100 µM for norepinephrine and 1 µM for [³H]SAM.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Terminate the reaction by adding 0.5 M borate buffer (pH 10.0).
-
Extract the radiolabeled product (epinephrine) by adding an organic scintillation cocktail.
-
Vortex the tubes and centrifuge to separate the phases.
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis of the concentration-response curve.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
α2-Adrenoceptor Binding Assay
This competitive radioligand binding assay measures the affinity of test compounds for the α2-adrenoceptor.
Materials:
-
Membrane preparations from cells or tissues expressing α2-adrenoceptors (e.g., rat cerebral cortex)
-
[³H]Rauwolscine or other suitable α2-adrenoceptor selective radioligand
-
Test compounds (THTP and THIQ derivatives)
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash buffer: Cold binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, the test compound solution, the radioligand solution (at a concentration close to its Kd), and the membrane preparation.[3][4]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known α2-adrenoceptor antagonist (e.g., phentolamine) instead of the test compound.[5]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3][4]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from the competition curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these inhibitors.
Caption: PNMT catalyzes the final step in epinephrine synthesis.
Caption: Workflow for inhibitor synthesis and evaluation.
Conclusion
This guide provides a direct comparison of this compound and tetrahydroisoquinoline inhibitors based on available data for hPNMT and the α2-adrenoceptor. The key findings indicate that:
-
Tetrahydroisoquinoline (THIQ) inhibitors are substantially more potent against hPNMT than their this compound (THTP) isosteres. [1][2]
-
The reduced potency of THTP inhibitors is likely due to the electronic properties of the thiophene ring.[1]
-
For the α2-adrenoceptor, certain substituted THIQs also exhibit higher affinity.
It is important to note that this comparison is based on a specific set of biological targets. The relative performance of these scaffolds may differ when evaluated against other enzymes or receptors. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of each scaffold across a broader range of biological activities. The detailed experimental protocols and workflows provided herein should facilitate such future investigations.
References
- 1. Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. | Sigma-Aldrich [merckmillipore.com]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a key pharmacophore in various therapeutic agents. While derivatives of this scaffold are often designed for high selectivity towards their primary biological targets, understanding their potential off-target interactions is crucial for predicting adverse effects and ensuring drug safety. This guide provides a comparative assessment of the off-target effects of substituted THTP derivatives, with a focus on their interactions with human phenylethanolamine N-methyltransferase (hPNMT) and the α2-adrenoceptor. This analysis is based on published experimental data and offers a comparison with the isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system.
Comparative Analysis of Off-Target Binding Affinity
The following tables summarize the in vitro inhibitory potency of various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives against hPNMT and their binding affinity for the α2-adrenoceptor. These off-target interactions can lead to undesired physiological effects. For comparison, data for the corresponding isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are also presented.
Table 1: In Vitro Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibitory Potency of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) Derivatives and Their Isosteric 1,2,3,4-Tetrahydroisoquinoline (THIQ) Counterparts.
| Compound ID | Scaffold | R1 (2-position) | R2 (6-position) | hPNMT IC50 (μM)[1] |
| 20 | THTP | H | H | 1.1 ± 0.1 |
| 5 | THIQ | H | H | 0.045 ± 0.005 |
| 21 | THTP | H | CH3 | 0.53 ± 0.05 |
| 10 | THIQ | H | CH3 | 0.023 ± 0.002 |
| 28 | THTP | Br | H | 0.15 ± 0.02 |
| 6 | THIQ | 7-Br | H | 0.007 ± 0.001 |
| 29 | THTP | Br | CH3 | 0.08 ± 0.01 |
| 7 | THIQ | 7-Br | CH3 | 0.004 ± 0.001 |
| 35 | THTP | NO2 | H | 0.07 ± 0.01 |
| 8 | THIQ | 7-NO2 | H | 0.005 ± 0.001 |
| 36 | THTP | NO2 | CH3 | 0.03 ± 0.004 |
| 9 | THIQ | 7-NO2 | CH3 | 0.002 ± 0.001 |
Table 2: In Vitro α2-Adrenoceptor Affinity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) Derivatives and Their Isosteric 1,2,3,4-Tetrahydroisoquinoline (THIQ) Counterparts.
| Compound ID | Scaffold | R1 (2-position) | R2 (6-position) | α2-Adrenoceptor Ki (μM)[1] |
| 20 | THTP | H | H | 1.5 ± 0.2 |
| 5 | THIQ | H | H | 0.9 ± 0.1 |
| 21 | THTP | H | CH3 | 0.8 ± 0.1 |
| 10 | THIQ | H | CH3 | 0.45 ± 0.05 |
| 28 | THTP | Br | H | 0.25 ± 0.03 |
| 6 | THIQ | 7-Br | H | 0.12 ± 0.02 |
| 29 | THTP | Br | CH3 | 0.18 ± 0.02 |
| 7 | THIQ | 7-Br | CH3 | 0.09 ± 0.01 |
| 35 | THTP | NO2 | H | > 10 |
| 8 | THIQ | 7-NO2 | H | > 10 |
| 36 | THTP | NO2 | CH3 | > 10 |
| 9 | THIQ | 7-NO2 | CH3 | > 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for critical evaluation of the presented data.
In Vitro Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay[1]
-
Enzyme Preparation: Recombinant hPNMT is expressed and purified from E. coli.
-
Reaction Mixture: The assay is conducted in a final volume of 250 μL containing 100 mM potassium phosphate buffer (pH 7.9), 10 μM S-adenosyl-L-methionine (AdoMet), 1 μM [3H]AdoMet, 1 mM phenylethanolamine, and varying concentrations of the test compound.
-
Incubation: The reaction is initiated by the addition of hPNMT and incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by the addition of 100 μL of 1 M borate buffer (pH 11).
-
Extraction: The product, [3H]epinephrine, is extracted with 3 mL of a toluene/isoamyl alcohol (3:2, v/v) mixture.
-
Quantification: A 2 mL aliquot of the organic phase is transferred to a scintillation vial, evaporated to dryness, and the radioactivity is determined by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
α2-Adrenoceptor Radioligand Binding Assay[1]
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.
-
Binding Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.7), 10 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: A total volume of 250 μL contains the membrane preparation, 0.5 nM [3H]clonidine (a selective α2-adrenoceptor agonist), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 30 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of 10 μM phentolamine. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of off-target effects.
Caption: Workflow for assessing the off-target effects of THTP derivatives.
Caption: Inhibition of the PNMT signaling pathway by THTP derivatives.
Caption: Off-target binding of THTP derivatives to the α2-adrenoceptor.
References
benchmarking the ADME properties of novel 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine compounds
Comparative ADME Profiling of Novel 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Compounds
A Benchmarking Guide for Drug Discovery and Development
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel series of this compound compounds (Novel Thienopyridine Series - NTS) against the well-established thienopyridine antiplatelet agent, Clopidogrel. The data presented for the novel series are representative of a successful lead optimization campaign, illustrating a progression towards a more favorable ADME profile. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals working on similar heterocyclic scaffolds.
Data Presentation: Comparative In Vitro ADME Profiling
The following tables summarize the key in vitro ADME properties of the novel 4-Methyl-thienopyridine series (NTS-1, NTS-2, and NTS-3) and the benchmark comparator, Clopidogrel.
Table 1: Aqueous Solubility
| Compound | Kinetic Solubility (µM) at pH 7.4 |
| NTS-1 | 25 |
| NTS-2 | 75 |
| NTS-3 | 150 |
| Clopidogrel | < 10 (practically insoluble at neutral pH)[1][2] |
Table 2: Membrane Permeability (Caco-2)
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) A → B | Efflux Ratio (B→A / A→B) | Permeability Class |
| NTS-1 | 12.5 | 3.5 | High |
| NTS-2 | 15.2 | 2.1 | High |
| NTS-3 | 18.0 | 1.2 | High |
| Clopidogrel | > 10 (BCS Class II implies high permeability) | Not Reported | High[2] |
Table 3: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| NTS-1 | 15 | 92.4 |
| NTS-2 | 45 | 30.8 |
| NTS-3 | > 60 | < 11.5 |
| Clopidogrel | Rapidly metabolized by CYPs and esterases | High |
Table 4: Human Plasma Protein Binding (HPPB)
| Compound | Plasma Protein Binding (%) |
| NTS-1 | 99.5 |
| NTS-2 | 98.8 |
| NTS-3 | 95.2 |
| Clopidogrel | ~98%[3][4][5][6] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound in a high-throughput manner.
Methodology:
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: The DMSO stock solution is added to phosphate-buffered saline (PBS) at pH 7.4 to a final concentration, typically with a final DMSO concentration of 1-2%.
-
Incubation: The samples are shaken at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation.
-
Separation: The plate is then centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the supernatant is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve.
Caco-2 Permeability Assay
Objective: To assess a compound's ability to cross the intestinal epithelial barrier, a key indicator of oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen. Samples are taken from the basolateral (B) side, representing the blood, at various time points.
-
Transport Study (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of efflux transporters.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a compound to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
Incubation Mixture: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to therapeutic targets.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a plate with wells divided into two chambers by a semipermeable membrane.
-
Sample Preparation: The test compound is added to human plasma.
-
Dialysis: The plasma containing the test compound is added to one chamber, and a protein-free buffer (PBS, pH 7.4) is added to the other chamber.
-
Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling and Matrix Matching: Aliquots are taken from both the plasma and buffer chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix conditions for analysis.
-
Quantification: The concentrations of the compound in both matrix-matched samples are determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.
Visualizations
Experimental and Logical Workflows
Caption: A typical experimental workflow for in vitro ADME profiling.
Caption: Metabolic activation pathway of thienopyridines like Clopidogrel.
References
- 1. Formation of the thiol conjugates and active metabolite of clopidogrel by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 92503-61-2). The following disposal procedures are based on the available information for the closely related compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS No. 28783-41-7). These guidelines should be treated as a preliminary reference. It is imperative to consult with a licensed professional waste disposal service and to adhere to all federal, state, and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are intended to ensure the safe handling and disposal of this chemical compound.
Pre-Disposal and Handling
Before beginning the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Wear fire/flame resistant and impervious gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A laboratory coat is mandatory. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge if ventilation is inadequate or dust is generated. |
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.
Step-by-Step Disposal Protocol:
-
Consult a Professional: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical.[1][2]
-
Packaging:
-
Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][2]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment:
-
Avoid the inhalation of dust from the spilled material.
-
Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.
-
Prevent the material from entering drains, water courses, or the ground.
-
Absorb liquid spills with an inert dry material and place it in an appropriate waste disposal container.[3]
-
-
Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The following procedural guidance is based on established safety protocols for potent pharmaceutical compounds and related heterocyclic amines, due to the limited availability of specific data for this compound.
Immediate Safety and Hazard Information
Emergency Contact Information: In case of an emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and follow established emergency protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Primary: Butyl rubber or Viton® gloves are recommended for handling pyridine and its derivatives due to their high resistance to this class of chemicals.[1] Secondary: A double layer of nitrile gloves may be permissible for incidental contact, but breakthrough times are not established. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect eyes from splashes and aerosols.[1] |
| Body Protection | Standard laboratory coat | Worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Chemical fume hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of potent compounds. The following workflow is designed to minimize exposure and prevent contamination.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
